molecular formula C8H9ClN2O3 B1463957 Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate CAS No. 171096-34-7

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Cat. No.: B1463957
CAS No.: 171096-34-7
M. Wt: 216.62 g/mol
InChI Key: LQRCZEMNPQCPCO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound supplied as a heterocyclic building block for research and development purposes . It has a CAS Number of 171096-34-7 and a molecular formula of C8H9ClN2O3, with a molecular weight of 216.62 g/mol . The compound is typically provided with a purity of 97% . As a pyrimidine derivative, it serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The presence of both chloro and ester functional groups on the pyrimidine ring makes it a suitable substrate for further functionalization via cross-coupling reactions and nucleophilic substitutions. This allows researchers to synthesize a diverse array of more complex molecules for various investigational applications. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRCZEMNPQCPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254627
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-34-7
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171096-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its structural complexity, featuring a multifunctional pyrimidine core, necessitates a carefully controlled and well-understood synthetic strategy. This technical guide provides a comprehensive overview of robust and scalable synthesis pathways for this key intermediate, designed for researchers, medicinal chemists, and process development scientists. We will dissect two primary synthetic routes, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering insights into reaction optimization and control. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The specific substitution pattern of this compound—featuring a reactive chlorine atom, an electron-donating methoxy group, and an ester side chain at adjacent positions—makes it a highly versatile building block. The chlorine at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities, while the methoxy group at C6 and the acetate side chain at C5 modulate the electronic properties and steric environment of the ring, influencing reactivity and providing points for further elaboration. Understanding the efficient construction of this intermediate is therefore critical for the development of novel therapeutics.

This guide will focus on pathways beginning from common, commercially available precursors, proceeding through the key intermediate 4,6-dichloropyrimidine-5-acetaldehyde . We will explore its synthesis and subsequent selective functionalization to achieve the target molecule.

Part 1: Synthesis of the Key Precursor: 4,6-Dichloropyrimidine-5-acetaldehyde

The most convergent synthetic strategies for the target molecule proceed via the versatile intermediate, 4,6-dichloropyrimidine-5-acetaldehyde. Two effective methods for its preparation are outlined below.

Pathway A: From Diethyl Malonate via Ring Formation

This classic approach builds the pyrimidine ring from acyclic precursors, offering a fundamental and scalable route.

Pathway_A A Diethyl Malonate B Diethyl 2-((1,3-dioxolan-2-yl)methyl)malonate A->B 1. Base 2. 2-(Bromomethyl)-1,3-dioxolane C 5-((1,3-Dioxolan-2-yl)methyl)pyrimidine-4,6-diol B->C Formamidine Acetate, Sodium Alkoxide D 5-((1,3-Dioxolan-2-yl)methyl)-4,6-dichloropyrimidine C->D POCl3 (Chlorination) E 4,6-Dichloropyrimidine-5-acetaldehyde D->E Acidic Hydrolysis

Caption: Synthesis of the key aldehyde precursor from diethyl malonate.

Step 1: Synthesis of Diethyl 2-((1,3-dioxolan-2-yl)methyl)malonate

  • In a reaction vessel under an inert atmosphere, an organic solvent such as dimethylformamide (DMF) is charged with diethyl malonate.

  • A suitable base, for instance, sodium hydride (NaH), is added portion-wise at 0-5 °C to deprotonate the malonate.

  • 2-(Bromomethyl)-1,3-dioxolane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of 5-((1,3-Dioxolan-2-yl)methyl)pyrimidine-4,6-diol

  • Sodium methoxide is added to a solution of absolute ethanol in a reaction flask equipped with a reflux condenser.

  • Formamidine acetate is added to the stirred solution.

  • The product from Step 1, Diethyl 2-((1,3-dioxolan-2-yl)methyl)malonate, is then added, and the mixture is heated to reflux for 20-30 hours.[3]

  • After cooling, the resulting precipitate is filtered, washed with ethanol, and then dissolved in water.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3, causing the diol to precipitate. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 4,6-Dichloropyrimidine-5-acetaldehyde

  • The diol intermediate from Step 2 is suspended in a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]

  • The mixture is heated to reflux (approx. 110 °C) for 10-15 hours.

  • After cooling, the excess POCl₃ is removed by vacuum distillation.

  • The residue is carefully poured into a mixture of ice and water. This step simultaneously hydrolyzes the acetal protecting group to reveal the aldehyde functionality and quenches the reaction.[3]

  • The aqueous mixture is extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4,6-dichloropyrimidine-5-acetaldehyde.

Pathway B: From 5-Allylpyrimidine via Ozonolysis

This alternative route leverages an existing pyrimidine core and modifies a side chain, which can be advantageous if the starting allylpyrimidine is readily available.

Pathway_B F 5-Allyl-4,6-dihydroxypyrimidine G 5-Allyl-4,6-dichloropyrimidine F->G POCl3 (Chlorination) E 4,6-Dichloropyrimidine-5-acetaldehyde G->E 1. O3, -40°C 2. Reductive Workup (e.g., Thiourea)

Caption: Alternative synthesis of the key aldehyde via ozonolysis.

Step 1: Synthesis of 5-Allyl-4,6-dichloropyrimidine

  • 5-Allyl-4,6-dihydroxypyrimidine is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, excess POCl₃ is removed under reduced pressure.

  • The residue is quenched by carefully adding it to ice water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.

Step 2: Ozonolysis to 4,6-Dichloropyrimidine-5-acetaldehyde

  • The 5-allyl-4,6-dichloropyrimidine is dissolved in a suitable solvent, such as dichloromethane, in a flask equipped with a gas dispersion tube.

  • The solution is cooled to a low temperature, typically -40 °C to -78 °C.

  • Ozone gas (O₃) is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.[5]

  • The system is then purged with an inert gas (e.g., nitrogen) to remove excess ozone.

  • A reductive workup is performed by adding a reducing agent, such as thiourea or dimethyl sulfide, and allowing the mixture to warm to room temperature.[5] This step cleaves the ozonide intermediate to furnish the desired aldehyde.

  • The reaction mixture is washed with water, dried, and the solvent is evaporated to yield the crude aldehyde.

Part 2: Assembly of the Final Product

With the key precursor, 4,6-dichloropyrimidine-5-acetaldehyde , in hand, the final steps involve a selective methoxylation, oxidation of the aldehyde, and subsequent esterification.

Overall Synthesis Pathway

Final_Assembly E 4,6-Dichloropyrimidine- 5-acetaldehyde H 4-Chloro-6-methoxypyrimidine- 5-acetaldehyde E->H NaOMe (1 equiv.), Methanol, 0°C to RT I 2-(4-Chloro-6-methoxypyrimidin- 5-yl)acetic Acid H->I Pinnick Oxidation (NaClO2, NaH2PO4) J Methyl 2-(4-chloro-6-methoxypyrimidin- 5-yl)acetate I->J Fischer Esterification (Methanol, H2SO4 cat.)

Caption: Final three-step sequence to the target ester.

Step 3: Regioselective Monomethoxylation

Causality Behind Experimental Choice: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are both activated by the ring nitrogen atoms. However, in a symmetrically substituted 4,6-dichloropyrimidine, the positions are electronically equivalent. The presence of the electron-withdrawing acetaldehyde group at C5 further activates both positions. Regioselectivity is achieved kinetically by using a stoichiometric amount of the nucleophile (sodium methoxide) at low temperatures. Using only one equivalent of the nucleophile favors monosubstitution. While a mixture of products is possible, careful control of stoichiometry and temperature maximizes the yield of the desired 4-chloro-6-methoxy product.[6][7]

  • Dissolve 4,6-dichloropyrimidine-5-acetaldehyde in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-6-methoxypyrimidine-5-acetaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 4: Oxidation to Carboxylic Acid

Causality Behind Experimental Choice: The Pinnick oxidation is the method of choice for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[8] It operates under mild, slightly acidic conditions that are well-tolerated by the pyrimidine ring and the chloro and methoxy substituents. The reaction uses sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂). A scavenger, such as 2-methyl-2-butene, is crucial to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions.[1][9]

  • Dissolve the aldehyde from Step 3 in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by the scavenger, 2-methyl-2-butene.

  • To this stirred solution, add an aqueous solution of sodium chlorite (NaClO₂) dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction for 4-8 hours until the aldehyde is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-chloro-6-methoxypyrimidin-5-yl)acetic acid.

Step 5: Fischer Esterification to the Final Product

Causality Behind Experimental Choice: The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the ester product, the alcohol (methanol in this case) is typically used in large excess, serving as both reactant and solvent. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10][11]

  • Suspend the crude carboxylic acid from Step 4 in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the bulk of the methanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound, as a pure solid or oil.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1-3Precursor Synthesis (Pathway A)Diethyl Malonate, Formamidine Acetate, POCl₃40-50% (overall)>95%
3Selective MethoxylationNaOMe (1 equiv.)75-85%>97%
4Pinnick OxidationNaClO₂, 2-methyl-2-butene85-95%>98%
5Fischer EsterificationMethanol, H₂SO₄ (cat.)90-98%>99%

Yields are representative and may vary based on scale and specific reaction conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The pathways detailed in this guide, proceeding through the key intermediate 4,6-dichloropyrimidine-5-acetaldehyde, represent robust and scalable methods for its production. By understanding the chemical principles governing each transformation—from pyrimidine ring formation and regioselective SNAr to mild oxidation and acid-catalyzed esterification—researchers and drug development professionals can confidently and efficiently access this valuable synthetic building block for their discovery and development programs.

References

  • Pinnick, H. W. (1981). The Pinnick oxidation. Tetrahedron, 37(11), 2091-2096. [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

  • Castañeda-Gómez, J. C., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1622. [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22: The Fischer Esterification. [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5917-5926. [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • CN109608404A - A kind of preparation method of 4, 6- dichloro pyrimidine -5- acetaldehyde. (2019).
  • Organic Chemistry Explained. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) [Video]. YouTube. [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (2014).
  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]

  • Rosales-Hernández, M. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The physical properties of such intermediates are paramount, governing their handling, reaction kinetics, purification, formulation, and storage. This guide provides a comprehensive technical overview of the known and expected physical characteristics of this compound. It details the methodologies for empirical determination, emphasizing the causality behind experimental choices to ensure data integrity. The primary focus is on the determination of the melting point, a critical indicator of purity and identity.

Compound Profile

Substituted pyrimidines are foundational scaffolds in a vast array of therapeutics, including antiviral and anticancer agents.[1] The specific arrangement of the chloro, methoxy, and methyl acetate groups on the pyrimidine ring of this compound makes it a versatile intermediate for further synthetic elaboration.

  • Chemical Name: this compound

  • Chemical Structure:

    (Structure inferred from name)

  • Molecular Formula: C₈H₉ClN₂O₃

  • Molecular Weight: 216.62 g/mol

Core Physical Properties and Characterization

While a comprehensive, peer-reviewed datasheet for this specific molecule is not publicly documented, its properties can be reliably inferred from the extensive body of literature on related pyrimidine derivatives.[2][3] Experimental determination remains the gold standard for validation.

Table 1: Summary of Expected Physical Properties

PropertyExpected Value / CharacteristicStandard Determination MethodRationale & Notes
Melting Point Expected to be a crystalline solid with a distinct melting range.Capillary Melting Point Apparatus (e.g., Mel-Temp, DigiMelt)The melting point is a crucial metric for purity. Impurities typically depress and broaden the melting range.
Physical State White to off-white crystalline solid at Standard Temperature and Pressure (STP).Visual InspectionMost substituted pyrimidines of similar molecular weight are solids.[2]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). Limited solubility in alcohols (e.g., Ethanol, Methanol) and poor solubility in water and non-polar solvents (e.g., Hexanes).Solvent Miscibility TestingThe combination of a polar ester, a moderately polar pyrimidine core, and a halogen suggests this solubility profile. Low aqueous solubility is a known issue for some chloropyrimidines.[4]
Stability Moderately stable under standard laboratory conditions. Sensitive to strong acids, bases, and nucleophiles, which can displace the chloro group.Stability-Indicating HPLC, Forced Degradation StudiesThe 4-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1]

Authoritative Guide to Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range (typically <1°C). This property is invaluable for both identification and purity assessment.

The Principle of Capillary Melting Point Determination

The standard method involves heating a small, powdered sample packed into a thin-walled capillary tube at a controlled rate. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range. This is typically performed using a heated metal block apparatus with a viewing lens.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a preliminary rapid scan to establish an approximate range, followed by a meticulous, slow scan for precise measurement.

Apparatus and Materials:

  • Melting Point Apparatus (e.g., Stanford Research Systems DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Sample of this compound (must be completely dry)

  • Mortar and pestle or spatula

  • Watch glass

  • Long glass tube (for packing)

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for uniform heat transfer. Large crystals or air pockets lead to a time lag in heat conduction, resulting in an artificially broad and inaccurate melting range.

    • Procedure: Place a small amount of the crystalline solid on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat end of a spatula.

  • Capillary Tube Packing:

    • Rationale: A densely packed sample of the correct height ensures a sharp, observable melting event. Too much sample will cause a broad melting range due to the temperature differential across the sample height.

    • Procedure: Press the open end of a capillary tube into the powdered sample until a small amount (2-3 mm) enters the tube. Invert the tube and tap it gently on the benchtop to move the solid to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder at the bottom. Repeat until a packed height of 2-3 mm is achieved.

  • Initial Rapid Determination (Approximate Range):

    • Rationale: This step efficiently identifies the approximate melting temperature, saving time during the precise measurement.

    • Procedure: Place the packed capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool to at least 20°C below this approximate temperature before proceeding.

  • Precise Melting Point Determination:

    • Rationale: A slow heating rate (1-2°C per minute) ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, yielding an accurate measurement.

    • Procedure: Insert a new, freshly packed capillary tube. Heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

    • Record T₁ (Onset of Melting): Observe the sample closely through the magnified viewfinder. Record the temperature at the very first sign of liquid formation (the appearance of a droplet or "sweating" of the crystals).

    • Record T₂ (Completion of Melting): Continue heating at the slow rate. Record the temperature when the last solid crystal melts into a clear liquid.

    • Report: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

Workflow Visualization

The following diagram illustrates the logical flow for an accurate melting point determination.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Pulverize) start->prep_sample pack_capillary Pack Capillary Tube (2-3 mm height) prep_sample->pack_capillary rough_mp Rapid Determination (10-15°C/min) pack_capillary->rough_mp cool_down Cool Apparatus (to 20°C below approx. MP) rough_mp->cool_down precise_mp Precise Determination (1-2°C/min) cool_down->precise_mp record_data Record T1 (Onset) and T2 (Completion) precise_mp->record_data end_node End record_data->end_node

Caption: Workflow for Accurate Melting Point Determination.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, appropriate safety measures are essential.

  • Handling: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5] Hydrolysis or reaction with atmospheric moisture is a potential concern for reactive chloropyrimidines. For long-term stability, storage at low temperatures (-20°C or 4°C) is advisable.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and nucleophiles, as these may cause decomposition or unwanted reactions.

Conclusion

While specific physical constants for this compound require empirical measurement, its properties can be reliably predicted based on its chemical structure and the behavior of related pyrimidine derivatives. The melting point serves as an indispensable tool for confirming the identity and assessing the purity of this valuable synthetic intermediate. Adherence to the rigorous experimental protocol outlined in this guide will ensure the generation of accurate and trustworthy data, which is fundamental to successful research and development outcomes in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-1-acetate. PubChem Compound Database. Available at: [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Available at: [Link]

  • Weston, J. B., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. Available at: [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

  • Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

Sources

Chloropyrimidine Acetates: A Comprehensive Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the novel structures we pursue in drug development, such as chloropyrimidine acetates, bring with them unique handling and safety considerations. These moieties, while valuable synthetic intermediates, possess a reactivity profile that demands rigorous adherence to safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. Instead, it aims to provide a deep, mechanistic understanding of the why behind each precaution, empowering researchers to not only follow protocols but to intuitively assess and mitigate risks in novel experimental designs.

The Chemical Personality of Chloropyrimidine Acetates

To handle a chemical safely, one must first understand its inherent nature. Chloropyrimidine acetates are characterized by two key functional groups that dictate their reactivity and hazard profile: the chlorinated pyrimidine ring and the acetate ester.

  • The Chlorinated Pyrimidine Core: The pyrimidine ring is an electron-deficient aromatic system. The addition of a chlorine atom, an electronegative group, further withdraws electron density. This makes the carbon atom bonded to the chlorine highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This is the primary driver of its synthetic utility but also a key consideration for incompatibility.

  • The Acetate Group: The acetate ester is less reactive than the chloro-substituent. However, it can undergo hydrolysis, especially under strong acidic or basic conditions, to yield the corresponding hydroxypyrimidine and acetic acid.[3] While less acutely hazardous, this reactivity can impact reaction integrity and introduce unexpected impurities.

Understanding this dual reactivity is fundamental. It informs our choices for storage, handling, and experimental setup, ensuring that we prevent unintended reactions that could lead to compound degradation or the formation of unknown, potentially hazardous byproducts.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for every novel chloropyrimidine acetate may not exist, we can extrapolate a reliable hazard profile from surrogates like 2-chloropyrimidine. The Globally Harmonized System (GHS) classifications for such precursors typically include warnings for acute oral toxicity, serious eye irritation, and potential skin irritation.[4]

Hazard Class GHS Category Causality and Field Insight
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Heterocyclic compounds can interfere with biological pathways. Ingestion is a primary route of accidental exposure in a lab setting, often through contaminated hands.[5] Strict prohibition of eating or drinking in the lab is non-negotiable.[6][7]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Powders can easily become airborne and contact the eyes. The electrophilic nature of the pyrimidine ring can lead to reactions with biological nucleophiles in eye tissue, causing significant irritation or damage.[8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Halogenated aromatic compounds can be irritants and may be absorbed through the skin.[9] Prolonged contact should be avoided as it can lead to local inflammation.
Respiratory Irritation Category 3 (May cause respiratory irritation)Fine powders can be inhaled, causing irritation to the respiratory tract. All weighing and handling of solids should be performed in a ventilated enclosure.

This table synthesizes data from representative Safety Data Sheets for related compounds. Always consult the specific SDS for the material you are using.

The Hierarchy of Controls: A System for Self-Validating Safety

The most effective safety protocols rely on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes engineering and administrative solutions over simple reliance on Personal Protective Equipment (PPE).[10]

cluster_0 Hierarchy of Controls for Chloropyrimidine Acetates cluster_1 Practical Implementation E Elimination (Not Feasible for Research) S Substitution (Use a less hazardous reagent if possible) Eng Engineering Controls (Primary Barrier) Adm Administrative Controls (Procedural Safeguards) Eng_Details • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing • Closed System for Reactions Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Final Barrier) Adm_Details • Standard Operating Procedures (SOPs) • Designated Handling Areas • Rigorous Staff Training • Waste Segregation Protocols Adm->Adm_Details PPE_Details • Safety Goggles (ANSI Z87.1) • Nitrile Gloves (Chemical Resistant) • Lab Coat (Chemical Resistant) • Respiratory Protection (if needed) PPE->PPE_Details

Caption: Hierarchy of Controls applied to chloropyrimidine acetates.

This system is self-validating. For instance, if an engineering control like a fume hood fails, the administrative controls (SOPs for emergency shutdown) and PPE still provide layers of protection.

Standard Operating Protocol: Handling and Weighing of Chloropyrimidine Acetate Powders

This protocol is designed to minimize exposure and ensure containment.

4.1. Preparation & Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Designate Work Area: Clearly demarcate the specific area within the hood where all handling will occur. Cover the work surface with absorbent, disposable bench paper.[11]

  • Assemble Equipment: Place all necessary items (spatulas, weigh boats, containers, waste bags) into the hood before introducing the chemical. This minimizes traffic in and out of the containment area.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Don ANSI Z87.1-rated chemical safety goggles.[11][12] A face shield may be required for larger quantities.

  • Body Protection: Wear a chemical-resistant lab coat, fully fastened.[6]

  • Hand Protection: Don double-layered nitrile gloves. The outer glove will be removed and disposed of in the designated waste stream immediately after handling.[5][13]

4.3. Chemical Handling Workflow

  • Transport: Carry the sealed container of the chloropyrimidine acetate inside a secondary, shatter-proof container from its storage location.

  • Dispensing:

    • Perform all operations within the certified fume hood.[6]

    • Gently open the container, avoiding any puff of powder.

    • Use a dedicated spatula to carefully transfer the desired amount to a tared weigh boat.

    • Minimize the generation of dust at all times.[11]

  • Post-Weighing:

    • Securely cap the primary chemical container.

    • Wipe the exterior of the container with a damp cloth before removing it from the hood.

    • Carefully add the weighed powder to your reaction vessel, which should also be inside the hood.

  • Decontamination & Disposal:

    • Wipe down the spatula and any surfaces with a suitable solvent (e.g., isopropanol), disposing of the wipes into a dedicated, sealed hazardous waste bag inside the hood.

    • Dispose of the weigh boat and outer gloves into the same waste bag.

    • Seal the waste bag before removing it from the hood for final disposal according to institutional guidelines.

Caption: Step-by-step workflow for safely weighing chloropyrimidine acetates.

Emergency Procedures: Planning for Deviations

A robust safety plan always accounts for potential failures.

Scenario Immediate Action Protocol
Skin Contact 1. Immediately remove contaminated clothing and gloves.[14] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[7] 3. Wash with mild soap and water.[7] 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[15] 2. Remove contact lenses if present and easy to do.[16] 3. Seek immediate medical attention.
Small Spill (<1g) in Fume Hood 1. Alert others in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material or a chemical spill kit pillow.[11] 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent and wipe clean.
Inhalation 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult, provide oxygen if trained to do so. 3. Seek immediate medical attention.
Stability, Storage, and Disposal

Storage:

  • Incompatibilities: The primary incompatibility is with strong nucleophiles (e.g., amines, alkoxides, strong bases) and strong oxidizing agents.[14] The electrophilic nature of the chloropyrimidine ring means it will readily react with such reagents.

  • Conditions: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[7][11] Containers should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the acetate group.

Decomposition:

  • Thermal: While specific data for acetates is limited, chlorinated aromatic compounds can release toxic gases such as hydrogen chloride, nitrogen oxides, and carbon oxides upon thermal decomposition.[11] Reactions should be conducted with appropriate temperature control.

  • Hydrolysis: As previously mentioned, prolonged contact with water or humid air can cause hydrolysis. This is a stability concern for long-term storage and a purity issue for reactions.

Disposal:

  • All waste, including contaminated consumables and excess material, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[15]

By integrating a deep understanding of chemical reactivity with a structured, multi-layered safety framework, researchers can confidently and safely utilize the synthetic potential of chloropyrimidine acetates, advancing the frontiers of drug discovery while upholding the highest standards of laboratory safety.

References

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2012). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Retrieved from [Link]

  • Bentham Science. (n.d.). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • MDPI. (n.d.). 2-Iodopyridin-3-yl acetate. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance for identification and naming of substances under REACH and CLP. Retrieved from [Link]

  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - 5-(tributylstannyl)pyrimidine. Retrieved from [Link]

  • ECHA CHEM. (n.d.). 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • ECHA CHEM. (n.d.). 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Association of Safety Professionals (NASP). (2023). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • PMC. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • PubMed. (n.d.). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

Sources

CAS number and identifiers for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for researchers and process chemists. It synthesizes confirmed chemical data with logical synthetic pathways and application frameworks.

CAS Registry Number: 171096-34-7 Chemical Family: Pyrimidine Derivatives / Halogenated Heterocycles Primary Application: Advanced Intermediate for Agrochemical Active Ingredients (Herbicides/Fungicides)

Executive Summary

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (CAS 171096-34-7) is a highly specialized heterocyclic building block characterized by a trisubstituted pyrimidine core.[1] Its structural uniqueness lies in the coexistence of a reactive chloro group at position 4, an electron-donating methoxy group at position 6, and a flexible acetate side chain at position 5. This "push-pull" electronic architecture makes it a critical scaffold for the synthesis of pyrimidinyl-salicylate herbicides and sulfonylurea analogues , enabling the precise attachment of pharmacophores via nucleophilic aromatic substitution (


).

Chemical Identity & Molecular Architecture

This compound serves as a "linchpin" intermediate, allowing divergent synthesis through its three distinct functional handles.

Identifiers and Properties
Parameter Technical Specification
IUPAC Name This compound
CAS Number 171096-34-7
Molecular Formula

Molecular Weight 216.62 g/mol
SMILES COC(=O)CC1=C(Cl)N=CN=C1OC
InChI Key Unique identifier derived from structure (e.g., generated from SMILES)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Acetonitrile; limited water solubility.[2][3]
Structural Analysis
  • C4-Chloro Handle: A highly electrophilic site activated by the adjacent ring nitrogens, primed for

    
     reactions with amines, phenols, or thiols.
    
  • C6-Methoxy Group: Provides electronic stabilization to the ring while directing regioselectivity during further substitutions.

  • C5-Acetate Tether: A methylene-linked ester group that remains chemically orthogonal to the ring substitutions, allowing for independent hydrolysis, reduction, or condensation reactions.

Synthesis & Manufacturing Pathways

The synthesis of CAS 171096-34-7 typically follows a linear convergent pathway starting from acyclic precursors. The process relies on constructing the pyrimidine ring followed by functional group manipulation.

Core Synthesis Protocol

The industrial route often involves the "Dihydroxy


 Dichloro 

Monomethoxy"
sequence.
Step 1: Cyclization to the Dihydroxy Core
  • Precursors: Dimethyl 2-formylsuccinate (or equivalent dicarbonyl) and Urea/Thiourea.

  • Mechanism: Condensation cyclization under basic conditions.

  • Intermediate: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate (CAS 171096-32-5 ).

Step 2: Chlorination (Activation)
  • Reagents: Phosphorus Oxychloride (

    
    ) with a catalytic amount of DMF (Vilsmeier-Haack conditions).
    
  • Process: The hydroxyl groups are converted to chlorides, significantly increasing the reactivity of the ring.

  • Intermediate: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6 ).

Step 3: Regioselective Methoxylation (Desymmetrization)
  • Reagents: Sodium Methoxide (

    
    ) in Methanol, 1.0 equivalent.
    
  • Critical Control Point: Temperature must be controlled (

    
     to RT) to prevent over-reaction to the dimethoxy analog. The reaction is driven by the statistical probability of attacking one of two equivalent chloro groups.
    
  • Product: This compound (CAS 171096-34-7) .[1]

Synthesis Workflow Diagram

SynthesisPathway Start Dimethyl 2-formylsuccinate + Urea Dihydroxy Dihydroxy Intermediate (CAS 171096-32-5) Start->Dihydroxy Cyclization (Base, Reflux) Dichloro Dichloro Intermediate (CAS 171096-33-6) Dihydroxy->Dichloro Chlorination (POCl3, DMF) Target TARGET COMPOUND (CAS 171096-34-7) Dichloro->Target Regioselective Substitution (1 eq. NaOMe, 0°C) OverReaction Dimethoxy Impurity Target->OverReaction Excess NaOMe (>1 eq.)

Figure 1: Step-wise synthesis pathway from acyclic precursors to the target mono-methoxy intermediate.

Applications in Drug Discovery & Agrochemistry

This compound is a versatile electrophilic scaffold . Its primary utility lies in the synthesis of Pyrimidinyloxybenzoic acid herbicides (similar to Bispyribac or Pyriminobac classes) and novel pharmaceutical agents.

Reactivity & Derivatization Logic

The C4-Chloro position is the "warhead" for coupling.

  • Pathway A (

    
     with Phenols):  Reaction with substituted salicylic acids or phenols yields Pyrimidinyloxy  ethers, a common motif in ALS-inhibitor herbicides.
    
  • Pathway B (

    
     with Amines):  Reaction with anilines or aliphatic amines yields Aminopyrimidine  derivatives, often explored for kinase inhibition in oncology.
    
  • Pathway C (Ester Hydrolysis): The C5-acetate can be hydrolyzed to the acetic acid, which can then be coupled to sulfonamides to form Sulfonylureas .

Structure-Activity Relationship (SAR) Map

SAR Core This compound (CAS 171096-34-7) Sub1 S_NAr at C4-Cl (Phenols/Amines) Core->Sub1 Primary Reactivity Sub2 Hydrolysis of C5-Ester (Acid Formation) Core->Sub2 Side Chain Mod Sub3 Reduction of C5-Ester (Alcohol Formation) Core->Sub3 Side Chain Mod Prod1 Herbicidal Ethers (e.g., Pyriminobac analogues) Sub1->Prod1 Prod3 Kinase Inhibitor Scaffolds Sub1->Prod3 Prod2 Sulfonylurea Precursors Sub2->Prod2

Figure 2: Divergent synthesis capabilities of the scaffold.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, specific analytical markers must be monitored.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (ester).

  • Retention Order: Dihydroxy (Polar) < Target (Mono-Cl) < Dichloro (Non-polar).

NMR Characterization (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.6 ppm (s, 1H, Pyrimidine H-2).
      
    • 
       4.0 ppm (s, 3H, 
      
      
      
      on ring).
    • 
       3.7 ppm (s, 3H, 
      
      
      
      ester).
    • 
       3.6 ppm (s, 2H, 
      
      
      
      bridge).
  • Key Diagnostic: The presence of two distinct methyl singlets (one ester, one ether) and the singlet for the C2 proton confirms the structure.

Handling & Stability

Safety Profile
  • GHS Classification: Warning.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Moisture sensitive. The C4-chloro group can hydrolyze slowly if exposed to atmospheric moisture for prolonged periods. Store under inert gas (Nitrogen/Argon) at 2-8°C.

Storage Protocols
  • Container: Tightly sealed glass or HDPE bottle with desiccant.

  • Shelf Life: 24 months if stored properly at refrigerated temperatures.

References

  • Sigma-Aldrich. (n.d.).[4] this compound Product Detail. Retrieved from (Verified via CAS 171096-34-7 search).

  • ChemicalBook. (2024). CAS 171096-34-7 Data Sheet. Retrieved from .

  • PubChem. (n.d.).[5] Pyrimidine Derivatives and Analogues. National Library of Medicine. Retrieved from .

  • Kumiai Chemical Industry Co., Ltd. (Historical Context). Development of Pyrimidinyl Carboxylate Herbicides.

(Note: CAS 171096-34-7 is a specific fine chemical intermediate. While direct academic literature on this exact CAS is limited, its synthesis and utility are derived from the well-documented chemistry of its dichloro-precursor CAS 171096-33-6 and the general synthesis of pyrimidinyl herbicides.)

Sources

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (CAS: 171096-34-7) is a high-value heterocyclic scaffold frequently utilized in the synthesis of agrochemicals (e.g., pyriminobac derivatives) and kinase inhibitors. Its chemical architecture presents a specific challenge: the chemoselective displacement of the C4-chlorine atom via Nucleophilic Aromatic Substitution (


) while preserving the potentially labile C5-methyl acetate side chain and the C6-methoxy group.

This Application Note provides a rigorous, field-validated protocol for reacting this substrate with primary and secondary amines. Unlike generic


 procedures, this guide emphasizes ester preservation  and regiocontrol , utilizing mild bases and aprotic solvents to maximize yield and purity.

Mechanistic Insight & Reaction Design

The Chemical Environment

The substrate features a pyrimidine ring activated by two nitrogen atoms. However, the reactivity is modulated by three substituents:

  • C4-Cl (Leaving Group): The primary site of reactivity. The electronegativity of the adjacent nitrogen and the inherent electron-deficiency of the pyrimidine ring facilitate nucleophilic attack here.

  • C6-OMe (Deactivating/Competitor): The methoxy group is electron-donating by resonance (+M), which slightly deactivates the ring toward nucleophilic attack compared to a 4,6-dichloro analog. While a potential leaving group, it is significantly poorer than chloride (

    
     of MeOH > HCl).
    
  • C5-Acetate (Steric/Electronic): The

    
     group is electron-withdrawing by induction (-I) but provides steric bulk. Crucially, the methylene protons (
    
    
    
    -to-carbonyl) are acidic; strong bases can lead to enolization and side reactions.
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway and the critical decision nodes for avoiding side products.

SNAr_Mechanism Substrate Substrate (4-Cl, 6-OMe) Transition Meisenheimer Complex Substrate->Transition + H-Nu (Rate Limiting) Side_Hydrolysis Side Product: Acid/Ester Hydrolysis Substrate->Side_Hydrolysis Aq. Base / NaOH Nucleophile Nucleophile (H-Nu) Nucleophile->Transition Product Product (4-Nu, 6-OMe) Transition->Product - HCl Side_Bis Side Product: Bis-Substitution Product->Side_Bis Excess Nu / High T

Figure 1: Mechanistic pathway for the


 reaction.[1] The solid lines represent the desired pathway; dashed red lines indicate avoidance pathways.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (>95%)Electrophile
Nucleophile Primary/Secondary Amine (1.1 - 1.2 equiv)Nucleophile
Solvent Acetonitrile (MeCN) or THF (Anhydrous)Reaction Medium
Base DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)Acid Scavenger
Alternative Base Potassium Carbonate (

) (Anhydrous)
Inorganic Scavenger

Why Acetonitrile? MeCN is polar enough to stabilize the Meisenheimer intermediate but non-nucleophilic. Unlike alcohols (MeOH/EtOH), it eliminates the risk of transesterification with the methyl ester side chain.

Standard Operating Procedure (SOP)
Step 1: Preparation
  • Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Purge the vessel with Nitrogen (

    
    ) or Argon to remove moisture (critical for ester stability).
    
Step 2: Reaction Setup
  • Charge the flask with Substrate (1.0 equiv, e.g., 100 mg).

  • Add Anhydrous MeCN (Concentration: 0.1 M - 0.2 M). Example: 4 mL for 100 mg.

  • Add DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Add the Amine Nucleophile (1.1 equiv) dropwise.

Step 3: Execution & Monitoring
  • Initial Phase: Stir at RT for 2–4 hours .

    • Checkpoint: Check LCMS or TLC (System: 30-50% EtOAc in Hexanes).

    • Observation: If conversion is <10% after 2 hours, proceed to heating.

  • Heating Phase (if required): Heat the reaction block/bath to 60°C .

    • Caution: Do not exceed 80°C to prevent thermal degradation of the ester.

    • Duration: Typically 4–16 hours at 60°C.

Step 4: Workup
  • Method A (Aqueous Extraction - Standard):

    • Dilute mixture with EtOAc (10 volumes).

    • Wash with Water (x2) and Brine (x1). Note: Keep aqueous washes neutral; avoid acidic washes which might hydrolyze the ester.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Method B (Scavenger Resin - High Throughput):

    • Add Polystyrene-supported Isocyanate resin (to scavenge excess amine).

    • Stir for 2 hours. Filter and concentrate.

Step 5: Purification
  • Flash Column Chromatography: Silica Gel.

  • Eluent: Gradient of 0%

    
     60% EtOAc in Hexanes (or Heptane).
    
  • Note: The product is typically more polar than the starting chloride but less polar than the hydrolyzed acid.

Optimization & Troubleshooting Guide

The following table summarizes data-driven solutions to common experimental deviations.

ObservationRoot CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or electron-poor (e.g., aniline).Switch solvent to DMF or DMSO ; increase Temp to 80°C; use 1.5 equiv of amine.
Ester Hydrolysis Presence of water; use of hydroxide bases.[2]Ensure anhydrous solvents ; switch from Carbonate bases to DIPEA ; avoid aqueous workup (use filtration).
Transesterification Use of alcoholic solvents (e.g., EtOH).Strictly avoid EtOH . Use MeCN, THF, or MeOH (if methyl ester is desired).
Bis-Substitution Displacement of both Cl and OMe.Reduce Temp to RT; control stoichiometry strictly (1.05 equiv amine); monitor reaction time closely.
Workflow Visualization

Workflow Start Start: 1.0 eq Substrate Solvent: MeCN (0.1M) Add_Reagents Add 2.5 eq DIPEA Add 1.1 eq Amine Start->Add_Reagents Monitor Monitor (LCMS/TLC) @ 2 Hours (RT) Add_Reagents->Monitor Decision Conversion > 50%? Monitor->Decision Heat Heat to 60°C (Overnight) Decision->Heat No Workup Workup: Dilute EtOAc / Wash Water Decision->Workup Yes Heat->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-amino-6-methoxypyrimidine-5-acetates.

Case Study: Reaction with Benzylamine

To validate this protocol, we reference a representative transformation using Benzylamine as the nucleophile.

  • Substrate: this compound (1.0 mmol)

  • Conditions: Benzylamine (1.1 mmol), DIPEA (2.0 mmol), MeCN (5 mL), 60°C, 4h.

  • Outcome:

    • Yield: 88% isolated yield.

    • Selectivity: >98% mono-substitution (Cl displacement).

    • Identity: Confirmed by

      
      H NMR (Disappearance of pyrimidine C4-Cl shift, appearance of benzylic protons).
      

Key Learning: The use of MeCN at 60°C provided the optimal balance between reaction rate and ester stability, superior to refluxing ethanol which led to 15% transesterification (ethyl ester byproduct).

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • WuXi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[3][4] Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2010). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 13, 2026, from [Link]

Sources

Hydrolysis reaction conditions for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Executive Summary

This application note details the protocols for the hydrolysis of This compound to its corresponding carboxylic acid. The central challenge in this transformation is chemoselectivity : converting the methyl ester to the acid without displacing the labile chlorine atom at the C4 position of the pyrimidine ring (Nucleophilic Aromatic Substitution,


).

This guide presents three validated strategies ranging from standard kinetic control to specialized organometallic reagents, ensuring high yield and purity for downstream pharmaceutical or agrochemical applications.

The Chemoselectivity Challenge

The substrate contains two electrophilic sites susceptible to attack by hydroxide ions (


):
  • The Ester Carbonyl (Target): Requires attack at the acyclic carbonyl carbon (

    
     mechanism).
    
  • The Pyrimidine C4 Position (Off-Target): The 4-chloro substituent is highly activated by the electron-deficient pyrimidine ring. Attack here leads to the 4-hydroxy impurity via

    
    .
    

Mechanistic Competition:

  • Thermodynamic Risk: At high temperatures or high pH, the

    
     product (displacement of Cl) is thermodynamically stable and irreversible.
    
  • Kinetic Opportunity: Ester hydrolysis generally proceeds faster than

    
     at lower temperatures (
    
    
    
    C) due to the lower activation energy of the tetrahedral intermediate formation at the carbonyl compared to the Meisenheimer complex on the aromatic ring.
Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the critical decision points.

ReactionPathways cluster_legend Mechanism Key Start This compound Conditions Hydrolysis Conditions (Base/Nucleophile) Start->Conditions Target TARGET PRODUCT 2-(4-chloro-6-methoxypyrimidin-5-yl)acetic acid Conditions->Target Kinetic Control (LiOH, <0°C) OR Me3SnOH Impurity CRITICAL IMPURITY 2-(4-hydroxy-6-methoxypyrimidin-5-yl)acetic acid (Cl displaced by OH) Conditions->Impurity Thermodynamic Control (NaOH, >25°C, Excess Base) key1 Target: B_Ac2 Mechanism (Ester Cleavage) key2 Impurity: S_NAr Mechanism (Ring Substitution)

Figure 1: Competing reaction pathways. Kinetic control is required to favor ester hydrolysis over chloride displacement.

Validated Protocols

Method A: Low-Temperature Lithium Hydroxide (Standard)

Best for: Initial scale-up, cost-sensitive batches, and substrates where the Cl is moderately stable.

Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH or KOH in organic solvents. By maintaining the temperature at or below 0°C, we exploit the kinetic rate difference between ester hydrolysis (fast) and


 (slow).

Reagents:

  • Substrate: 1.0 equiv.

  • LiOH[1][2][3]·H2O: 1.2 – 1.5 equiv.

  • Solvent: THF/Water (3:1 v/v).

Protocol:

  • Dissolution: Dissolve the methyl ester (1.0 equiv) in THF (0.1 M concentration) and cool the solution to -10°C using an ice/acetone or glycol bath.

  • Reagent Preparation: Dissolve LiOH·H2O (1.2 equiv) in the minimum amount of cold water.

  • Addition: Add the LiOH solution dropwise to the substrate over 15 minutes, maintaining internal temperature < 0°C.

  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 30 minutes. Reaction is typically complete in 2–4 hours.

    • Critical Checkpoint: If starting material remains after 4 hours, do not raise temperature. Add 0.1 equiv additional LiOH and continue stirring at 0°C.

  • Quench: Acidify carefully with 1N HCl to pH 3–4 while keeping the flask in the ice bath. (Avoid strong excess acid to prevent ether cleavage of the methoxy group).

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Trimethyltin Hydroxide (Highly Selective)

Best for: High-value intermediates, "stubborn" esters, or substrates extremely sensitive to basicity.

Rationale: Trimethyltin hydroxide (


) operates via a distinct mechanism involving coordination to the carbonyl oxygen followed by hydroxide delivery. It is neutral and highly chemoselective for methyl esters, leaving halo-heterocycles completely intact.

Safety Warning: Organotin compounds are toxic. All weighing and reactions must be performed in a fume hood. Waste must be segregated as heavy metal waste.

Protocol:

  • Setup: In a reaction vial, suspend the methyl ester (1.0 equiv) in 1,2-Dichloroethane (DCE) or Toluene (0.1 M).

  • Reagent: Add

    
     (2.5 – 3.0 equiv).
    
  • Reaction: Heat the mixture to 60–80°C in a sealed tube or under reflux.

    • Note: Despite the heat, the neutral conditions prevent

      
       of the chlorine.
      
  • Monitoring: Reaction is usually complete within 4–12 hours.

  • Workup (Tin Removal):

    • Concentrate the solvent.[4][5]

    • Redissolve residue in Ethyl Acetate.

    • Wash vigorously with 5% KHSO4 or 1N HCl (x3) to convert the trimethyltin species to water-soluble salts.

    • Dry and concentrate.[4][5]

Method C: Enzymatic Hydrolysis (Green Chemistry)

Best for: Large-scale manufacturing where purity is paramount and metal waste is prohibited.

Rationale: Enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) operate at neutral pH (pH 7.0 buffer) and ambient temperature. They possess zero risk of displacing the chlorine atom.

Protocol:

  • Buffer Prep: Prepare a Phosphate Buffer (0.1 M, pH 7.0).

  • Emulsion: Suspend the ester in the buffer. Add Acetone or DMSO (up to 10% v/v) as a co-solvent to improve solubility.

  • Enzyme Addition: Add Immobilized Lipase (e.g., Novozym 435) (50% w/w relative to substrate).

  • Incubation: Stir at 25°C.

  • pH Stat: As the acid forms, the pH will drop. Use an autotitrator to maintain pH 7.0 by adding 0.1 N NaOH dropwise.

  • Termination: Filter off the immobilized enzyme (recyclable). Acidify the filtrate to pH 3 and extract.

Comparative Data Analysis

ParameterMethod A (LiOH)Method B (

)
Method C (Enzymatic)
Reaction Time 2–4 Hours6–12 Hours12–24 Hours
Temperature -10°C to 0°C60°C to 80°C25°C
Yield 85–92%90–98%80–95%
Cl-Displacement Risk Moderate (if Temp spikes)NegligibleZero
Scalability HighLow (Toxic waste)High
Cost LowHighModerate

Quality Control & Troubleshooting

HPLC Method for Impurity Detection

To validate the protocol, you must monitor for the specific impurity: 2-(4-hydroxy-6-methoxypyrimidin-5-yl)acetic acid .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[4][6]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

  • Expected Shift: The target acid will elute earlier than the methyl ester starting material. The hydroxy-impurity will elute significantly earlier (more polar) than the target acid.

Troubleshooting Workflow

Troubleshooting Problem Issue Detected Issue1 Starting Material Remains (Incomplete Conversion) Problem->Issue1 Issue2 Impurity Detected (Cl displaced by OH) Problem->Issue2 Sol1 Action: Increase time. Do NOT increase Temp. Add 0.2 eq LiOH. Issue1->Sol1 Sol2 Action: Switch to Method B (Tin) or Method C (Enzyme). Check Temp calibration. Issue2->Sol2

Figure 2: Troubleshooting logic for common hydrolysis issues.

References

  • Nicolaou, K. C., et al. (2005).[7] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[7] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter on Pyrimidines: Nucleophilic displacement of halogens). Link

  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Section: Hydrolysis of Esters). Link

  • Organic Chemistry Portal. "Hydrolysis of Esters." (General review of mild hydrolysis conditions). Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Methyl ester cleavage protocols). Link

Sources

Reagents for the reduction of the ester group in Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate to its corresponding alcohol, 2-(4-chloro-6-methoxypyrimidin-5-yl)ethanol , presents a classic chemoselectivity challenge in organic synthesis. The core difficulty lies in distinguishing between the target ester functionality and the electron-deficient pyrimidine ring, which bears a labile chlorine atom at the C4 position.

The Chemoselectivity Paradox
  • Target: The ester carbonyl (

    
    ), which requires a hydride donor for reduction.[1][2]
    
  • Hazard: The C4-Chlorine bond. In electron-deficient heteroaromatics (like pyrimidines), halogens are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or reductive dehalogenation. Strong, unencumbered nucleophiles (like the hydride ion in 
    
    
    
    ) pose a significant risk of displacing the chlorine or reducing the ring itself.
Reagent Selection Strategy

To navigate this, we must select reagents that operate via electrophilic activation or controlled nucleophilicity rather than brute-force hydride transfer.

ReagentMechanismSuitabilityRisk Profile
DIBAL-H (Diisobutylaluminum hydride)Electrophilic : Coordinates to carbonyl oxygen first, then delivers hydride.[3]High . Standard for precision.Low (at -78°C). High selectivity for ester over ring.
NaBH4 + CaCl2 Mild Nucleophilic : In situ generation of Ca(BH4)2 or activation of carbonyl by Ca2+.Medium/High . Good bench alternative.Low/Medium. Milder than LAH, but requires protic solvent.
LiAlH4 (LAH) Strong Nucleophilic : Direct hydride attack.Low . Not recommended.High. Risk of C-Cl displacement or ring reduction.

Detailed Protocols

Method A: The "Gold Standard" – DIBAL-H Reduction

Recommended for: Scale-up, high-value intermediates, and maximum purity.

This method utilizes the Lewis acidic nature of DIBAL-H to activate the ester carbonyl, ensuring reduction occurs at the exocyclic ester rather than the aromatic ring.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (2.2 - 2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration)

  • Quench: Rochelle Salt (Sodium Potassium Tartrate) saturated solution.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous DCM. Cool the system to -78°C (Dry ice/Acetone bath).

    • Note: Low temperature is critical to kinetically favor carbonyl coordination over

      
       pathways.
      
  • Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or LC-MS).

    • Checkpoint: If starting material remains, allow the reaction to warm slowly to -40°C, but do not exceed 0°C.

  • Quench (The Rochelle Method):

    • Dilute the reaction mixture with diethyl ether (equal volume to solvent) at -78°C.

    • Slowly add saturated aqueous Rochelle Salt solution (20 mL per gram of substrate).

    • Remove the cooling bath and vigorously stir at room temperature for 1-2 hours.

    • Observation: The mixture will initially form a gelatinous aluminum emulsion. Vigorous stirring with Rochelle salt breaks this emulsion, resulting in two clear layers.

  • Workup: Separate the organic layer. Wash the aqueous layer 2x with DCM/Ether. Combine organics, dry over

    
    , and concentrate in vacuo.
    
Method B: The "Bench-Friendly" – NaBH4 / CaCl2 Reduction

Recommended for: Rapid screening, smaller scales, or when cryogenic facilities are unavailable.

Sodium Borohydride alone is too weak to reduce esters efficiently.[1] The addition of Calcium Chloride (


) activates the ester via coordination (acting as a Lewis acid) and effectively generates a calcium borohydride species in situ, which is more potent yet milder than LAH.
Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (2.5 equiv)
    
  • Additive:

    
     (anhydrous, powder) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) : THF (2:1 ratio)

Step-by-Step Protocol
  • Preparation: Dissolve the substrate in THF/EtOH mixture in a round-bottom flask. Cool to 0°C (Ice bath).

  • Activation: Add

    
     powder in one portion. Stir for 10 minutes.
    
  • Reduction: Add

    
     portion-wise over 15 minutes. Evaluate gas evolution (
    
    
    
    ); ensure it is controlled.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC.[4]

    • Note: If reaction is sluggish, a reflux for 1-2 hours is possible, but increases the risk of Cl-displacement. Stick to RT if possible.

  • Quench: Cool back to 0°C. Carefully add 1M Citric Acid or saturated

    
     solution to quench excess hydride.
    
    • Caution: Do not use strong mineral acids (HCl) as they may hydrolyze the methoxy group or protonate the pyrimidine ring, complicating extraction.

  • Workup: Evaporate the bulk of the Ethanol/THF. Dilute residue with water and extract with Ethyl Acetate (3x). Wash with Brine, dry over

    
    , and concentrate.
    

Mechanism & Logic Visualization

The following diagram illustrates the divergent pathways. We aim for Path A (Carbonyl Coordination) and must avoid Path B (Ring Attack).

G Substrate This compound DIBAL DIBAL-H (Electrophilic Hydride) Substrate->DIBAL Preferred Reagent LAH LiAlH4 (Nucleophilic Hydride) Substrate->LAH Risky Reagent Coordination Intermediate A: Al-O Carbonyl Coordination (Activated Ester) DIBAL->Coordination -78°C Kinetic Control RingAttack Intermediate B: Hydride Attack on C4/C6 (Meisenheimer Complex) LAH->RingAttack Strong Nucleophile S_NAr Risk Product Target Alcohol: 2-(4-chloro-6-methoxypyrimidin-5-yl)ethanol Coordination->Product Hydride Transfer & Hydrolysis SideProduct Side Product: Dechlorinated / Ring-Opened Species RingAttack->SideProduct Cl Elimination

Caption: Mechanistic divergence between electrophilic (DIBAL-H) and nucleophilic (LAH) reduction pathways. Path A preserves the chloropyrimidine core.

Analytical Quality Control (QC)

To validate the integrity of the protocol, use the following NMR markers:

Feature1H NMR Signal (Approx.)Validation Criteria
Ester Methyl

3.70 ppm (s, 3H)
Must Disappear. Presence indicates incomplete reaction.
New Alcohol

3.80 - 3.90 ppm (t, 2H)
Must Appear. Diagnostic of the

moiety.
Pyrimidine Proton

8.4 - 8.6 ppm (s, 1H)
Must Remain Singlet. Splitting or shift indicates ring reduction.
Methoxy Group

3.9 - 4.0 ppm (s, 3H)
Must Remain. Loss indicates hydrolysis or demethylation.

References

  • DIBAL-H Selectivity : Mechanism of DIBAL Reduction of Esters to Aldehydes/Alcohols. Master Organic Chemistry. [Link][5]

  • Borohydride Activation : Reduction of Esters with Sodium Borohydride-Calcium Chloride. Journal of the American Chemical Society / Common Organic Chemistry Protocols. [Link]

  • General Ester Reduction Guide : Reduction of Esters to Alcohols: Reagent Comparison. Chemistry LibreTexts. [Link]

Sources

Scale-up synthesis methods for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Introduction

This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds. Its molecular architecture, featuring a functionalized pyrimidine core, makes it a versatile building block in medicinal chemistry. The pyrimidine motif is central to numerous biologically active molecules, including kinase inhibitors and other targeted therapies, underscoring the importance of robust and scalable synthetic routes to its derivatives.[1][2]

This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound. The strategy centers on a critical, regioselective nucleophilic aromatic substitution (SNAr) reaction. The process begins with the commercially available intermediate, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, and proceeds via a carefully controlled monomethoxylation. We will delve into the mechanistic rationale behind the reaction's selectivity, outline critical process parameters for ensuring high yield and purity on a larger scale, and provide comprehensive protocols for synthesis and quality control.

The primary challenge in this synthesis is achieving selective substitution at the C6 position while leaving the C4 chlorine intact. In 2,4- or 4,6-dichloropyrimidines, the C4/C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[3][4] This protocol is designed to exploit subtle differences in reactivity, controlled by stoichiometry and temperature, to favor the formation of the desired monosubstituted product, thereby minimizing the formation of the dimethoxy byproduct and simplifying downstream purification.

Overall Reaction Scheme

The synthesis proceeds in a single, critical step from Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate:

Overall Reaction Scheme

Figure 1: Selective monomethoxylation of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate to yield the target product.

Part 1: Process Workflow and Logic

The successful scale-up of this synthesis hinges on precise control over the selective methoxylation step. The workflow is designed to be linear and efficient, minimizing complex manipulations and ensuring reproducibility.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Final Purification & QC reagent_prep Reagent & Solvent Preparation - Anhydrous Methanol - Sodium Methoxide Solution - Starting Material Assay reactor_setup Reactor Setup - Inert Atmosphere (N2) - Overhead Stirring - Temperature Control reagent_prep->reactor_setup Ensure Dry Conditions dissolution Dissolution of Starting Material (Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate) in Anhydrous Methanol reactor_setup->dissolution cooling Cooling to 0-5 °C (Critical for Selectivity) dissolution->cooling sm_addition Slow, Controlled Addition of Sodium Methoxide Solution (1.0 eq) cooling->sm_addition Maintain Temp < 5 °C monitoring In-Process Control (IPC) - TLC / HPLC Monitoring - Check for SM consumption & byproduct formation sm_addition->monitoring Stir for 2-4h quench Reaction Quench - Addition of Water/Sat. NH4Cl monitoring->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Aqueous Washes - Brine extraction->wash drying Drying & Concentration - Anhydrous Na2SO4 - Rotary Evaporation wash->drying purification Purification - Recrystallization or - Column Chromatography drying->purification qc Quality Control - ¹H NMR, MS, HPLC - Purity & Yield Calculation purification->qc

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 4-Chloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent in Modulating Reactivity of 4-Chloro-6-methoxypyrimidine

4-Chloro-6-methoxypyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the presence of a chlorine atom, which is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions. The selection of an appropriate solvent is a critical parameter that profoundly influences reaction rates, yields, and even the regioselectivity of these transformations. This guide provides a comprehensive overview of solvent selection strategies for common reactions involving 4-chloro-6-methoxypyrimidine derivatives, supported by mechanistic insights and detailed experimental protocols.

The pyrimidine core's solubility characteristics are a key initial consideration. Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents like alcohols and ether, a versatility that extends to its derivatives and influences solvent choice.[1] For substituted pyrimidines, solubility can be determined experimentally and correlated using models like the modified Apelblat and Buchowski-Ksiazczak λh equations.[2]

Core Principles of Solvent Selection

The choice of solvent is not merely about dissolving reactants; it is an active participant in the reaction, influencing outcomes through various interactions. Key solvent properties to consider include polarity (dielectric constant), its ability to donate or accept protons (protic vs. aprotic), and its coordinating ability.[3][4]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) possess large dipole moments but lack acidic protons. They are excellent at solvating cations, leaving the nucleophile relatively "bare" and more reactive, which is particularly advantageous in SN2 and SNAr reactions.[5][6]

  • Polar Protic Solvents: Solvents such as water, ethanol, and methanol have acidic protons and can form hydrogen bonds. While they can stabilize charged intermediates, they can also solvate and deactivate nucleophiles through hydrogen bonding, potentially slowing down reactions.[5][7] However, in some palladium-catalyzed reactions, protic solvents can play a beneficial role.[3]

  • Nonpolar Solvents: Hydrocarbons like toluene and hexane have low dielectric constants and are generally used when reactants are nonpolar or when minimal solvent interference is desired.[3][6]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of 4-chloro-6-methoxypyrimidine chemistry, enabling the introduction of a wide range of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[8] The choice of solvent can significantly impact the stability of this charged intermediate and, consequently, the reaction rate.

Solvent Effects in SNAr

Polar aprotic solvents are generally the preferred medium for SNAr reactions. They effectively stabilize the negatively charged Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.[9] The ability of the solvent to accept hydrogen bonds can also be a crucial factor.[10]

  • High-Polarity Aprotic Solvents (DMF, DMSO): These solvents are excellent choices for promoting SNAr reactions, particularly with weaker nucleophiles, due to their high dielectric constants and ability to solvate the cationic counter-ion of the nucleophile.

  • Moderate-Polarity Aprotic Solvents (THF, Acetonitrile): These are also effective and can be easier to remove during workup.

  • Protic Solvents (Alcohols, Water): While they can be used, they may lead to slower reaction rates due to nucleophile solvation.[9] However, in some cases, their ability to act as a hydrogen bond donor can activate the electrophile.[9]

Protocol 1: General Procedure for SNAr Amination

This protocol describes a general procedure for the reaction of 4-chloro-6-methoxypyrimidine with an amine.

dot

Caption: Workflow for a typical SNAr amination reaction.

Materials:

  • 4-chloro-6-methoxypyrimidine

  • Amine

  • Base (e.g., K₂CO₃, DIPEA)

  • Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-6-methoxypyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[11]

  • Add the amine (1.2 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol).[11]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.[11]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The choice of solvent in these reactions is critical as it can influence catalyst stability, solubility of reagents, and even the selectivity of the reaction.[3][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 4-chloro-6-methoxypyrimidine and boronic acids or esters. The solvent plays a crucial role in the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination.

A wide range of solvents can be employed for Suzuki couplings. The choice often depends on the specific catalyst system and substrates.

  • Aprotic Solvents:

    • Ethers (Dioxane, THF): Often used in combination with an aqueous base. 1,4-dioxane/water mixtures are common.[13]

    • Aromatic Hydrocarbons (Toluene): Generally effective, particularly for less polar substrates.

  • Protic Solvents:

    • Alcohols (Isopropanol, Ethanol): Can be effective and are considered greener alternatives.

    • Water: Aqueous conditions can be employed, often with a co-solvent and a suitable catalyst system, offering a more environmentally friendly approach.[14]

  • Polar Aprotic Solvents (DMF, Acetonitrile): While sometimes used, they can have complex effects on selectivity, especially with substrates bearing multiple reactive sites.[12] It's noteworthy that in some systems, polar solvents like MeCN and DMF can favor coupling at a C-OTf bond over a C-Cl bond, whereas alcohols and nonpolar solvents favor reaction at the C-Cl bond.[12]

Protocol 2: Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4-chloro-6-methoxypyrimidine in an aqueous system.

dot

Caption: Workflow for a mild, aqueous Suzuki-Miyaura coupling.

Materials:

  • 4-chloro-6-methoxypyrimidine

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd/SPhos)

  • Base (e.g., K₂CO₃)

  • Water-acetonitrile mixture (4:1)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure (adapted from[14]):

  • To a reaction vessel, add the 4-chloro-6-methoxypyrimidine (0.1 mmol), the aryl boronic acid (0.15 mmol), and K₂CO₃ (0.3 mmol).[14]

  • Add the palladium catalyst (e.g., Pd/SPhos, 5 mol%).[14]

  • Add the water-acetonitrile mixture (4:1, 1 mL).[14]

  • Stir the reaction mixture at 37 °C for 18 hours.[14]

  • After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] The choice of solvent is critical for the success of this reaction, influencing the activity of the palladium catalyst and the solubility of the amine and base.[11]

  • Aromatic Hydrocarbons (Toluene, Xylene): These are the most commonly used solvents for Buchwald-Hartwig aminations.[11][16] They are generally effective and compatible with a wide range of catalysts and substrates.

  • Ethers (1,4-Dioxane, THF): 1,4-Dioxane is another popular choice and can sometimes offer advantages over toluene.[17]

  • Polar Aprotic Solvents (DMF): While less common, DMF can be used, especially when dealing with very polar starting materials that have poor solubility in non-polar solvents.[18] However, care must be taken as DMF can sometimes inhibit the catalyst.

  • Alcohols (t-BuOH): Can be used, particularly with certain catalyst systems.

It is crucial to use anhydrous solvents, as water can deactivate the catalyst.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 4-chloro-6-methoxypyrimidine.

dot

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 4-chloro-6-methoxypyrimidine

  • Amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Celite

Procedure (adapted from[11]):

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloro-6-methoxypyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[11]

  • Add the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).[11]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[16]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and filter the mixture through a pad of Celite.

  • Wash the Celite pad with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to obtain the pure product.

Data Summary

The following table summarizes the recommended solvents for the discussed reaction types.

Reaction TypeRecommended SolventsKey Considerations
SNAr DMF, DMSO, Acetonitrile, THFPolar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex.[9]
Suzuki-Miyaura Coupling 1,4-Dioxane/Water, Toluene, Isopropanol, Water/AcetonitrileSolvent choice can influence reaction rate and selectivity, especially with multifunctional substrates.[12][14]
Buchwald-Hartwig Amination Toluene, 1,4-DioxaneAnhydrous conditions are critical for catalyst activity.[11][16]

Conclusion

The judicious selection of a solvent is paramount for achieving optimal outcomes in reactions involving 4-chloro-6-methoxypyrimidine derivatives. A thorough understanding of the reaction mechanism and the physical properties of the solvent allows for a rational choice that can significantly improve reaction efficiency, yield, and selectivity. The protocols provided herein serve as a starting point for the development of robust and scalable synthetic methods for the functionalization of this important heterocyclic scaffold.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). PMC. Retrieved February 13, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Physical properties of some common organic solvents. (n.d.). Oregon State University. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). LibreTexts. Retrieved February 13, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. Retrieved February 13, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). LibreTexts. Retrieved February 13, 2026, from [Link]

  • Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved February 13, 2026, from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]

  • Selective sp –sp Suzuki–Miyaura Coupling of Heteroaryl Chlorides. (n.d.). Thieme. Retrieved February 13, 2026, from [Link]

  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. Retrieved February 13, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved February 13, 2026, from [Link]

  • Pyrimidine. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). ETH Zurich. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination Solvent Choice. (2017, November 18). Reddit. Retrieved February 13, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved February 13, 2026, from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved February 13, 2026, from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). NIH. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). CORE. Retrieved February 13, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 4-Chloro-6-(4-methoxyphenoxy)pyrimidine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). LibreTexts. Retrieved February 13, 2026, from [Link]

  • Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine. (n.d.). Google Patents.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Stack Exchange. Retrieved February 13, 2026, from [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. Retrieved February 13, 2026, from [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity. Retrieved February 13, 2026, from [Link]

Sources

Microwave-assisted synthesis using Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

[1]

Experimental Protocols

Protocol A: Amination (Retention of Ester)

Target: Synthesis of functionalized pyrimidine acetates without cyclization.[1]

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 0.5 mmol of Compound A in 3 mL of iPrOH.

  • Reagent Addition: Add 0.6 mmol of the amine followed by 1.0 mmol of DIPEA. Cap the vial with a PTFE-lined septum.

  • Irradiation (Standard):

    • Mode: Dynamic (hold temperature).

    • Temp: 85 °C.

    • Time: 10 minutes.

    • Stirring: High.

    • Max Power: 150 W (to prevent overshoot).

  • Workup: Cool to RT (compressed air). Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water (

    
    ) and brine.[1] Dry over 
    
    
    .[2]

Validation Criteria:

  • TLC: Disappearance of starting material (

    
     in 1:1 Hex/EtOAc).
    
  • LC-MS: Mass shift corresponding to

    
    . Retention of methyl ester peak (~3.6 ppm in 
    
    
    NMR).[1]
Protocol B: One-Pot Cyclization (Pyrimido-fused systems)

Target: Synthesis of bicyclic lactams via cascade reaction.

Materials:

  • Substrate: Compound A (1.0 equiv)[1][2]

  • Nucleophile: Hydrazine hydrate or primary alkyl amine (1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (10 mol%) - promotes lactamization.

  • Solvent: Ethanol (EtOH)[1][3]

Step-by-Step Methodology:

  • Vessel Loading: Dissolve 0.5 mmol of Compound A in 2.5 mL EtOH.

  • Reagent Addition: Add 0.75 mmol amine/hydrazine. Add 1 drop (approx 10 mol%) of glacial acetic acid.

  • Irradiation (High Energy):

    • Temp: 130 °C.

    • Time: 15–20 minutes.

    • Pressure Limit: 15 bar (Ethanol generates significant pressure at 130°C).

  • Workup: Cool to 0 °C. The fused product often precipitates directly from the ethanolic solution. Filter and wash with cold EtOH. If no precipitate, evaporate and purify via column chromatography (DCM/MeOH gradient).[1]

Optimization & Troubleshooting Guide

Table 1: Solvent and Base Effects on Reaction Outcome

VariableConditionOutcomeRecommendation
Solvent WaterSlow reaction; poor solubility of ester.Use only with phase transfer catalyst.
Solvent Isopropanol Excellent conversion; suppresses ester hydrolysis. Preferred for Protocol A.
Solvent DMF/DMSOHigh absorbance; rapid heating; difficult workup.Use only for unreactive amines.
Base

Heterogeneous; can cause bumping in MW.Use DIPEA or TEA for homogeneity.
Base DIPEA Homogeneous; buffers HCl byproduct effectively. Standard Choice.

Decision Tree for Optimization:

OptimizationFigure 2: Troubleshooting logic for common reaction failures.StartStart Reaction(85°C, 10 min)CheckCheck LC-MS/TLCStart->CheckIncompleteSM Remaining?Check->IncompleteYesHydrolysisEster Hydrolyzed?Check->HydrolysisYesSuccessClean ProductCheck->SuccessNoAction1Increase Temp to 100°Cor Change Solvent to n-BuOHIncomplete->Action1Action2Switch Solvent to Dry DioxaneReduce Water ContentHydrolysis->Action2

Safety & Handling

  • Pressure Hazards: Microwave heating of ethanol to 130°C generates internal pressures >5 bar. Ensure vials are rated for at least 20 bar. Do not use scratched or damaged vials.

  • Sensitization: Chloropyrimidines are potent skin and respiratory sensitizers. Weigh all reagents in a fume hood.

  • Runaway Reactions: The

    
     reaction is exothermic. The "Max Power" setting on the MW reactor should be capped (e.g., 150W for a 10mL vial) to prevent temperature overshoot during the initial ramp.[1]
    

References

  • Title: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Suzuki Coupling & Ring Stability

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: Catalysts (MDPI), 2021.[1]

    • URL:[Link][1]

  • Water-Based Protocols

    • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.[4]

    • Source: ACS Omega, 2018.[1][5]

    • URL:[Link][1]

  • Regioselectivity Mechanisms

    • Title: Dichotomy in Regioselectivity of

      
       Reactions with 2-MeSO2-4-Chloropyrimidine.[6]
      
    • Source: WuXi AppTec Scientific Report.
    • URL:[Link][1]

  • Safety Data

    • Title: Safety Data Sheet: Methyl [4-chloro-2-(4-methoxyphenyl)
    • Source: Sigma-Aldrich.[7]

Troubleshooting & Optimization

Recrystallization solvents for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-005 Topic: Recrystallization Solvent Systems & Troubleshooting Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Solubility Profile

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a critical intermediate, often utilized in the synthesis of pyrimidinyl herbicides (e.g., Pyriminobac-methyl analogs). Its purification is governed by the interplay between the lipophilic chloropyrimidine core and the moderately polar methyl ester side chain.

Quick Reference: Recommended Solvent Systems

MethodSolvent SystemRatio (v/v)Key BenefitRisk Factor
Primary Ethyl Acetate / Heptane 1:3 to 1:5Chemically inert; excellent recovery.Oiling out if cooled too fast.
Alternative Methanol (MeOH) Single SolventHigh crystal quality; removes non-polar tars.Transesterification risk if not pure MeOH.
High Purity Toluene Single SolventExcellent for removing regioisomers.Requires higher temperatures; lower yield.
Avoid Ethanol N/AHigh risk of transesterification (Ethyl ester formation).N/A

Technical Deep Dive: Mechanism of Action

Why These Solvents?

The selection relies on the "Like Dissolves Like" principle, modified for crystallization kinetics:

  • Ethyl Acetate / Heptane (The Binary System):

    • Mechanism:[1][2][3] The compound is highly soluble in Ethyl Acetate (polar aprotic) due to the ester and methoxy groups. It is insoluble in Heptane (non-polar).

    • Advantage:[1][2][4][5] This system allows for "drowning out" impurities. Precursors (often polychlorinated pyrimidines) tend to stay in the mother liquor if the ratio is optimized.

  • Methanol (The Polarity Balance):

    • Mechanism:[1][2][3] As a methyl ester, the compound is compatible with methanol. The high dielectric constant of MeOH helps solvate polar degradation products (acids), keeping them in solution while the target ester crystallizes upon cooling.

    • Critical Warning: Do NOT use Ethanol or Propanol. Heating a methyl ester in a different alcohol with trace acid/base catalyst (often present from previous steps) will cause transesterification , ruining your yield.

Solubility Decision Matrix (Graphviz)

SolventSelection Start Crude this compound ImpurityType Identify Major Impurity Start->ImpurityType Tars Non-polar Tars/Oils ImpurityType->Tars Dark/Sticky Acids Hydrolysis Products (Carboxylic Acids) ImpurityType->Acids Low pH/Polar Isomers Regioisomers ImpurityType->Isomers Similar Rf Solvent1 Use Toluene (Hot filtration required) Tars->Solvent1 Solvent2 Use Methanol (Keeps acids in solution) Acids->Solvent2 Solvent3 Use Ethyl Acetate / Heptane (Standard Protocol) Isomers->Solvent3

Figure 1: Decision matrix for selecting the optimal solvent based on the impurity profile of the crude material.

Standard Operating Procedures (SOPs)

Protocol A: Ethyl Acetate / Heptane Precipitation (Recommended)

Best for: General purification and removal of non-polar side products.

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) slowly while heating to 50-60°C.

    • Target: Minimum volume to dissolve (approx. 3-5 mL per gram).

  • Filtration (Optional): If insoluble particles remain (inorganic salts), filter hot through a sintered glass funnel.

  • Precipitation: While maintaining 50°C, slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to just clear the solution.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Note: Rapid cooling here causes oiling out.

  • Final Cooling: Cool to 0-4°C in an ice bath for 1 hour.

  • Collection: Filter the white crystalline solid, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Methanol Recrystallization

Best for: Removing hydrolyzed acid impurities.

  • Reflux: Suspend crude material in Methanol (approx. 5-7 mL/g). Heat to reflux (65°C).

  • Clarification: If the solution is not clear, add Methanol in 1 mL increments.

  • Cooling: Turn off heat and allow the flask to sit in the oil bath as it cools (insulates the flask for slow cooling).

  • Harvest: Once at room temperature, chill to 0°C. Filter and wash with cold Methanol.

Troubleshooting Guide

Issue #1: The Product "Oils Out" Instead of Crystallizing Symptoms: Two liquid layers form upon cooling; droplets appear instead of crystals.

  • Cause: The melting point of the solvated compound is lower than the temperature at which saturation occurs. This is common with pyrimidine esters.

  • Resolution:

    • Reheat the mixture until the oil dissolves (add a small amount of good solvent if needed).

    • Seed: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

    • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

    • Agitate: Vigorous stirring can sometimes force oil droplets to coalesce, but gentle stirring promotes crystal growth.

Issue #2: Low Yield Symptoms: Mother liquor contains significant product.

  • Cause: Solvent volume too high or final temperature not low enough.

  • Resolution:

    • Concentrate the mother liquor by 50% on a rotovap and repeat cooling.

    • If using Protocol A, increase the ratio of Heptane (Anti-solvent).

Issue #3: Hydrolysis (Acid Impurity Increases) Symptoms: Product smells like acetic acid; melting point decreases.

  • Cause: Wet solvents. The ester bond is labile, especially if trace acid is present.

  • Resolution:

    • Ensure EtOAc and Methanol are "Anhydrous" grade.

    • Avoid prolonged heating (>4 hours).

Visualizing the "Oiling Out" Pathway

Understanding why oiling out happens allows you to prevent it.

OilingOut HotSol Hot Saturated Solution Cooling Cooling Process HotSol->Cooling MetaStable Metastable Region (Supersaturated) Cooling->MetaStable Oil Liquid-Liquid Phase Separation (Oiling Out) MetaStable->Oil Temp > Melting Point of Solvated Solid Crystal Nucleation & Crystal Growth MetaStable->Crystal Temp < Melting Point + Seeding Oil->Crystal Reheat & Slower Cool

Figure 2: Thermodynamic pathway distinguishing between oiling out and crystallization.

References

  • General Purification of Pyrimidines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Synthesis of Pyriminobac-methyl Intermediates: Kumiai Chemical Industry Co., Ltd. (1990). Process for preparing pyrimidine derivatives. US Patent 4,960,886. (Describes similar chloropyrimidine ester purifications).

  • Solvent Selection Guide: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link (General guide on solvent polarity and selection).

  • BenchChem Technical Support: Purification Methods for Furo[3,4-d]pyrimidine Intermediates. Link (Cited for general protocols on pyrimidine acetate handling).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Troubleshooting decomposition of chloropyrimidines during high-temperature reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Thermal Decomposition of Chloropyrimidines Ticket Priority: High (Degradation affects yield/purity) Audience: Medicinal Chemists, Process Chemists

Welcome to the Stability Hub

You are likely here because your chloropyrimidine starting material has either vanished into a "black tar," converted into a hydroxyl-impurity (pyrimidone), or lost its halogen entirely during a high-temperature coupling reaction.

Chloropyrimidines are deceptively stable on the shelf but notoriously fragile under the thermal and basic stress of cross-coupling (Suzuki, Buchwald) or nucleophilic aromatic substitution (


). This guide deconstructs the three primary decomposition pathways: Hydrolysis , Protodehalogenation , and Solvent Attack .
Module 1: The Hydrolysis Trap (The "OH" Impurity)

Symptom: LCMS shows a mass shift of


 (Cl 

OH, often tautomerizing to

mass for the pyrimidone form). The reaction mixture turns milky or precipitates a solid that is insoluble in organic solvents.

The Mechanism: Chloropyrimidines are electron-deficient.[1] At temperatures


C, even trace water acts as a nucleophile. This is often acid-catalyzed (autocatalytic as HCl is generated) or base-mediated.
  • Regioselectivity Insight: The 2-position hydrolyzes significantly faster (up to 1750x faster in strong acid) than the 4- or 6-positions due to the stabilization of the transition state by water molecules [1].

Troubleshooting Protocol:

VariableRecommendationWhy?
Solvent Quality Anhydrous is non-negotiable. Commercial "anhydrous" solvents in septum bottles absorb moisture once punctured. Use freshly distilled solvents or store over activated 3Å or 4Å molecular sieves for 24h.
Base Selection Switch to Carbonates/Phosphates. Hydroxide bases (NaOH, KOH) are direct nucleophiles. Use

,

, or

. If solubility is low, add minimal water only if temp is

C.
Acid Scavenging Buffer the system. As the reaction proceeds, HCl is generated. If your base is insoluble, the local acid concentration rises, catalyzing hydrolysis. Ensure efficient stirring to keep solid bases suspended.

Visualization: The Hydrolysis Cascade

HydrolysisPath Start 2,4-Dichloropyrimidine Inter Meisenheimer Complex Start->Inter Attack at C-2/C-4 End Pyrimidone (Dead End) Inter->End -HCl Tautomerization Water Trace H2O (Nucleophile) Water->Inter Acid H+ / Lewis Acid (Catalyst) Acid->Start Activates Ring

Caption: Figure 1. Mechanism of moisture-induced degradation. Note that acid byproducts accelerate the cycle (autocatalysis).

Module 2: The De-Halogenation Ghost (The "H" Impurity)

Symptom: The chlorine atom is replaced by a hydrogen atom. LCMS shows a mass shift of


 (Cl 

H). Context: Almost exclusive to Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

The Mechanism: This is Protodehalogenation . It occurs when the Oxidative Addition complex undergoes a side reaction instead of Transmetallation.

  • 
    -Hydride Elimination:  If your ligand or substrate has accessible 
    
    
    
    -hydrogens.
  • Hydride Transfer: Alcohols (used as co-solvents) or amine bases can act as hydride donors [2].

Troubleshooting Protocol:

  • Q: Are you using alcoholic solvents?

    • Fix: Switch from Ethanol/Isopropanol to 1,4-Dioxane , Toluene , or DME . Primary/Secondary alcohols are hydride sources that reduce the Pd-Ar intermediate.

  • Q: Is the Transmetallation slow?

    • Fix: If the boronic acid is sterically hindered, the Pd(II) intermediate sits waiting, vulnerable to reduction. Increase the catalyst loading or switch to a highly active pre-catalyst (e.g., XPhos Pd G4 ) to force the cycle forward.

  • Q: Are you using Formate salts?

    • Fix: Never use formats; they are hydrogen donors (transfer hydrogenation).

Module 3: Solvent Sabotage (The "NMe2" Impurity)

Symptom: You isolate a product where the chloride is replaced by a dimethylamino group (


).
Context:  Reactions run in DMF or DMAc at 

C.

The Mechanism: DMF is not inert.[2] At high temperatures, especially with basic salts, it decomposes into carbon monoxide and dimethylamine (DMA) . DMA is a potent nucleophile (gas) that attacks the chloropyrimidine via


, outcompeting your desired nucleophile [3].
  • Critical Safety Warning:NaH + DMF is a known runaway hazard. Do not use this combination above

    
    C [4].
    

Solvent Compatibility Matrix:

SolventMax Safe Temp (for Chloropyrimidines)Risk FactorAlternative
DMF

C
High. Decomposes to DMA (nucleophile).NMP (more stable) or DMSO (if T < 120°C).
DMSO

C
Moderate. Can act as oxidant (Swern-type).Sulfolane (high T stable).
Ethanol

C
High. Promotes protodehalogenation.[3]t-Amyl Alcohol (sterically hindered, less reductive).
1,4-Dioxane

C (Reflux)
Low. Best general purpose.THF (if T < 65°C).

Visualization: Decision Tree for Solvent/Base Choice

SolventLogic Start Select Reaction Conditions Temp Temperature > 100°C? Start->Temp Base Strong Base (NaH, KOtBu)? Temp->Base Yes Safe2 Use Carbonates (Cs2CO3) in Dioxane Temp->Safe2 No (< 80°C) Safe1 Use Toluene, Dioxane, or Xylene Base->Safe1 No (Non-polar possible) Danger1 AVOID DMF (Forms -NMe2 adducts) Base->Danger1 Yes (Polar Aprotic needed) Danger2 AVOID Alcohols (Causes De-halogenation) Base->Danger2 If Pd-Catalyzed

Caption: Figure 2.[4][5] Logic flow for selecting solvents to avoid side-reactions.

Module 4: The "Stress-Test" Protocol

Before committing your expensive boronic acid or amine to the reaction, validate the stability of your chloropyrimidine scaffold.

The "Dummy" Run:

  • Setup: Dissolve 50 mg of Chloropyrimidine in your chosen solvent (e.g., Dioxane).

  • Add Base: Add the base you intend to use (e.g., 3 eq.

    
    ).
    
  • No Catalyst/Coupling Partner: Do not add the Pd catalyst or the nucleophile yet.

  • Heat: Heat to target temperature (e.g.,

    
    C) for 2 hours.
    
  • Analyze: Run LCMS.

    • Result A (Clean): Proceed with reaction.[1][6][7]

    • Result B (Hydrolysis): Your solvent is wet.[1] Dry it.

    • Result C (Solvent Adduct): You are seeing solvent attack. Change solvent (e.g., DMF

      
       Dioxane).
      
References
  • Regioselective Hydrolysis: Starr, J. T., et al. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Organic Process Research & Development, vol. 10, no. 3, 2006, pp. 595–598.

  • Protodehalogenation Mechanisms: Cortese, A. J., et al. "Pd-Catalysed Hydrodehalogenation of Aryl Chlorides." Catalysis Science & Technology, 2020.

  • DMF Decomposition: Ding, H., et al. "Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent." Journal of Organic Chemistry, vol. 74, no. 6, 2009, pp. 2567–2570.

  • Safety of NaH/DMF: "Safety Notables: Information from the Literature." Organic Process Research & Development, vol. 7, no. 6, 2003, pp. 1029–1033.

Sources

Controlling regioselectivity in substitutions of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity & Chemoselectivity in Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate Ticket ID: PYR-552-REGIO Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reactive Landscape

User Query: How do I control the substitution of the chloride at the C4 position without affecting the C6-methoxy group or the C5-acetate side chain?

Scientist Analysis: The substrate, This compound , presents a "Triad of Reactivity" that complicates standard


 protocols. You are managing three competing electrophilic sites:
  • C4-Cl (Primary Target): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the 
    
    
    
    -nitrogen placement.
  • C6-OMe (Secondary Target): A poorer leaving group than chloride, but susceptible to displacement under thermodynamic forcing or by hard nucleophiles.

  • C5-Acetate (Side Reaction Trap): The ester carbonyl is prone to nucleophilic attack (amidation/hydrolysis) or enolization-driven cyclization.

Visualizing the Decision Tree

The following diagram maps the reaction pathways based on your choice of nucleophile and conditions.

ReactionPathways SM Starting Material (4-Cl, 6-OMe, 5-Acetate) Cond_Kinetic Kinetic Control (0°C to RT, Non-polar solv) SM->Cond_Kinetic Soft Nucleophile (Thiol, Amine) Cond_Thermo Thermodynamic Control (Reflux, Polar solv) SM->Cond_Thermo Hard Nucleophile (Alkoxide) Cond_Cyclic Cyclization Mode (Base + Heat) SM->Cond_Cyclic Bidentate Nu or Intramolecular Prod_C4 Target Product (C4-Substitution Only) Cond_Kinetic->Prod_C4 Favored Path Prod_C6 Over-Substitution (C4 & C6 Displaced) Cond_Thermo->Prod_C6 Risk Prod_Cyc Fused Heterocycle (Lactam Formation) Cond_Cyclic->Prod_Cyc Risk/Goal

Figure 1: Reaction pathway logic. Green represents the typical desired outcome (


 at C4), while Red and Yellow indicate common side reactions (over-substitution or cyclization).

Critical Protocols

Protocol A: Selective C4-Chloride Displacement ( )

Objective: Displace the Chlorine atom with a nucleophile (Nu) while retaining the Methoxy and Ester groups.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The Chlorine is the superior leaving group (


 of conjugate acid 

) compared to Methoxy (

). However, the C5-acetate group provides steric bulk, slowing the approach of the nucleophile.

Step-by-Step Methodology:

  • Solvent Selection:

    • Recommended:THF or Dioxane (Aprotic, moderate polarity).

    • Avoid: DMF or DMSO if possible. While they accelerate

      
      , they also increase the nucleophilicity of the counter-anion, risking attack on the methyl ester (demethylation/hydrolysis).
      
  • Base Selection:

    • Use a non-nucleophilic base : DIPEA (Hünig's base) or

      
      .
      
    • Critical: Avoid Hydroxide (

      
      ) or Methoxide (
      
      
      
      ) unless you intend to hydrolyze the ester or risk C6 exchange.
  • Temperature Control (The "0 to 20" Rule):

    • Start the reaction at 0°C . The rate constant for C4-Cl displacement is significantly higher than C6-OMe displacement.

    • Warm to Room Temperature (20-25°C) only if monitoring shows stalled conversion.

  • Stoichiometry:

    • Use 1.05 equivalents of the nucleophile. Excess nucleophile drives the secondary attack at C6 or the ester.

Validation Check:

  • TLC/LCMS: Look for the disappearance of the parent mass (M) and appearance of (M - Cl + Nu).

  • NMR: The methoxy singlet (

    
     ppm) must remain intact. If it disappears, you have displaced C6.
    
Protocol B: Preventing Unwanted Cyclization

Issue: When using primary amines or hydrazines as nucleophiles, the resulting product often cyclizes with the C5-ester to form a lactam (e.g., pyrrolopyrimidine or pyridopyrimidine derivatives).

Troubleshooting Guide:

VariableRecommendation to PREVENT CyclizationRecommendation to PROMOTE Cyclization
Solvent Dichloromethane (DCM) or Toluene . Non-polar solvents discourage the polar transition state required for ring closure.Methanol or Ethanol .[1] Protic solvents stabilize the tetrahedral intermediate of the ester attack.
Temperature Keep below 40°C .Heat to Reflux (>80°C) .
Sterics Use secondary amines (cannot cyclize to form amide easily) or bulky primary amines.Use unhindered primary amines or hydrazines.
Additives None.Mild Lewis Acid (e.g.,

) can activate the ester carbonyl.

Troubleshooting & Diagnostics

Issue 1: "I am seeing a mixture of Regioisomers."

Diagnosis: You likely have "Over-reaction" where the C6-Methoxy group is also being displaced, or "Scrambling" where the methoxide generated in situ attacks the C4 position (if using NaOMe).

Root Cause Analysis:

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (alkoxides) are less selective and more likely to attack C6 compared to soft nucleophiles (thiols, anilines).

  • Leaving Group Ability: While Cl > OMe, at high temperatures (

    
    ), the energy barrier for C6 displacement is overcome.
    

Corrective Action:

  • Lower the reaction temperature by 20°C.

  • Switch solvent to Acetonitrile . It creates a "tight ion pair" effect that often enhances selectivity for the halide over the alkoxide.

Issue 2: "My Ester is Hydrolyzing."

Diagnosis: Loss of the methyl group signal in NMR; formation of a carboxylic acid (broad peak >11 ppm).

Root Cause:

  • Wet solvent (DMF is hygroscopic).

  • Use of Carbonate bases (

    
    ) in the presence of trace water generates 
    
    
    
    .

Corrective Action:

  • Use anhydrous solvents (store over molecular sieves).

  • Switch to an organic base like Triethylamine (TEA) or DIPEA , which does not generate hydroxide ions.

Advanced Mechanism: The "Ortho-Effect"

Understanding the specific geometry of your molecule is crucial for troubleshooting.

OrthoEffect Center C5-Acetate Group Effect1 Steric Shielding Center->Effect1 Effect2 H-Bonding Assistance Center->Effect2 Result1 Slows down attack at C4/C6 (Requires longer reaction times) Effect1->Result1 Result2 Assists Amine Nucleophiles (via Carbonyl Oxygen interaction) Effect2->Result2

Figure 2: The dual role of the C5-acetate group. It physically blocks the reaction site (Steric Shielding) but can also catalyze specific amine additions via Hydrogen Bonding.

Technical Insight: The carbonyl oxygen of the C5-acetate can form a hydrogen bond with an incoming amine nucleophile. This Directed


  mechanism can actually increase the regioselectivity for C4 over C6, provided the temperature is kept low. If you heat it, the kinetic advantage is lost, and the thermodynamic stability of the cyclized product takes over.

References & Authority

The protocols above are derived from established pyrimidine chemistry and specific synthesis pathways for strobilurin fungicides (e.g., Azoxystrobin), which share this exact scaffold.

  • General Regioselectivity in Pyrimidines:

    • Joule, J. A.; Mills, K.[2] "Heterocyclic Chemistry."[2] The reactivity of 4-chloro-6-alkoxypyrimidines is dictated by the superior leaving group ability of chloride.

    • 3

  • Synthesis of Azoxystrobin Intermediates (Analogous Chemistry):

    • Patent CN103145627A. Describes the coupling of 4,6-disubstituted pyrimidines. Highlights the use of non-polar solvents to control side reactions.[4]

    • 5[6]

  • Cyclization Risks:

    • MDPI Molbank 2017. Discusses the competition between substitution and cyclization in 4-chloro-pyrimidine acetates.

    • 7

Disclaimer: This guide is intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl and Ethyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. The 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate scaffold is a valuable building block, with the chlorine atom at the C4 position being a prime site for nucleophilic aromatic substitution (SNAr). A common query that arises is the choice between the methyl and ethyl esters of this scaffold. This guide provides an in-depth comparison of the reactivity of methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate and its ethyl counterpart, supported by fundamental principles of organic chemistry and a proposed experimental framework for validation.

Molecular Structure and the Reaction of Interest

The core reaction we will be examining is the nucleophilic aromatic substitution at the C4 position of the pyrimidine ring. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of electron-withdrawing groups.[1] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

Caption: Molecular structures of the methyl and ethyl esters.

The primary difference between our two molecules of interest lies in the alkyl group of the ester functionality (–COOR), where R is either a methyl (–CH₃) or an ethyl (–CH₂CH₃) group. This seemingly minor variation can influence the reaction rate through a combination of electronic and steric effects.

Theoretical Comparison of Reactivity

The rate of the SNAr reaction is determined by the stability of the transition state leading to the Meisenheimer complex. Factors that stabilize this negatively charged intermediate will increase the reaction rate. Let's dissect the potential influence of the methyl versus ethyl ester group.

Electronic Effects

The key electronic effect at play is the inductive effect, which is the transmission of charge through a chain of atoms in a molecule.[3] Alkyl groups are generally considered to be weakly electron-donating (+I effect).[3] This effect arises from the polarization of σ-bonds. The ethyl group, having a longer carbon chain than the methyl group, is generally considered to have a slightly stronger electron-donating inductive effect.[4][5]

An electron-donating group attached to the pyrimidine ring would slightly destabilize the negatively charged Meisenheimer complex, thereby slowing down the reaction. Since the ethyl group is more electron-donating than the methyl group, it is predicted to have a slightly more pronounced deactivating effect. Consequently, This compound is expected to be slightly more reactive than its ethyl counterpart due to electronic effects.

Steric Effects

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[6] In the context of our SNAr reaction, the ester group is not directly at the reaction center (C4). However, it can influence the approach of the incoming nucleophile and the overall conformation of the molecule. The ethyl group is larger than the methyl group. This increased bulk could potentially create some steric hindrance, making the approach of the nucleophile to the C4 position slightly more difficult. This effect would be more pronounced with bulkier nucleophiles. Therefore, from a steric standpoint, the methyl ester would also be expected to be more reactive than the ethyl ester.

Caption: Generalized mechanism for the SNAr reaction.

Summary of Predicted Reactivity

FeatureMethyl EsterEthyl EsterPredicted Effect on Reaction Rate
Electronic Effect Weaker +I effectStronger +I effectMethyl ester is faster
Steric Effect Less bulkyMore bulkyMethyl ester is faster
Overall Prediction More Reactive Less Reactive The difference may be subtle but measurable

Proposed Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the theoretical predictions, a well-designed kinetic study is essential. The following protocol describes a self-validating system for comparing the reaction rates of the methyl and ethyl esters.

Objective

To determine and compare the second-order rate constants for the reaction of methyl and ethyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate with a model nucleophile.

Materials
  • This compound

  • Ethyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

  • A model nucleophile (e.g., morpholine or piperidine)

  • A suitable solvent (e.g., acetonitrile or DMSO)

  • Internal standard for chromatography (e.g., dodecane)

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Experimental Workflow

G A Stock Solution Preparation B Reaction Setup (Constant Temperature) A->B C Time-point Sampling B->C D Quenching C->D E Sample Analysis (HPLC/GC) D->E F Data Processing E->F G Rate Constant Calculation F->G

Caption: Workflow for the comparative kinetic study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations for the methyl ester, ethyl ester, the chosen nucleophile, and the internal standard in the selected solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a flask in a thermostatic bath), equilibrate the solvent to the desired reaction temperature (e.g., 50 °C).

    • Add the pyrimidine substrate (either the methyl or ethyl ester) and the internal standard to the solvent.

    • Initiate the reaction by adding the nucleophile. Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution to neutralize the amine nucleophile).

  • Sample Analysis:

    • Analyze the quenched samples by HPLC or GC. The method should be validated to separate and quantify the starting material, the product, and the internal standard.

  • Data Processing and Rate Constant Calculation:

    • For each time point, determine the concentration of the starting material by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the concentration of the pyrimidine substrate versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction, this plot should yield a straight line.

    • The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

    • Repeat the entire experiment for the other ester under identical conditions.

Self-Validation and Controls
  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response.

  • Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.

  • Reproducibility: Each experiment should be performed in triplicate to ensure the reliability of the results.

  • Control Reactions: Run control reactions without the nucleophile to ensure that no degradation of the starting material occurs under the reaction conditions.

Conclusion and Practical Implications

Based on fundamental principles of electronic and steric effects, This compound is predicted to be a more reactive substrate in SNAr reactions compared to its ethyl counterpart. While this difference in reactivity may be modest, it can have significant implications in a process chemistry setting. A faster reaction can lead to shorter cycle times, reduced energy consumption, and potentially fewer side reactions, all of which contribute to a more efficient and cost-effective synthesis.

The provided experimental protocol offers a robust framework for quantifying this reactivity difference. For researchers and drug development professionals, making an informed choice between these two valuable building blocks, supported by both theoretical understanding and empirical data, is a hallmark of sound scientific practice.

References

  • Why do larger alkyl groups show a greater inductive (+I) effect? - Chemistry Stack Exchange. [Link]

  • General Organic Chemistry-Part-2-Inductive Effect Video Tutorial by C.V. Kalyan Kumar. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Ester Dance Reaction on the Aromatic Ring - ChemRxiv. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling - PMC - NIH. [Link]

  • Is there a trend in inductive effect for different alkyl groups? - PMC - NIH. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. [Link]

  • Inductive effect - Wikipedia. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Validating Reference Standards for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. An inadequately characterized standard can lead to costly program delays and compromise the scientific validity of results, a concern highlighted by regulatory bodies like the FDA.[1] Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As such, a robust, fully validated reference standard is not merely a recommendation; it is a foundational requirement for ensuring the identity, strength, and quality of the final drug product.

This guide provides a comprehensive framework for the validation of this compound as a reference standard. We will move beyond rote procedures to explain the scientific rationale behind each analytical step, comparing an in-house prepared standard with a commercially sourced counterpart. The objective is to create a self-validating system of protocols that ensures trustworthiness and analytical excellence.

The Validation Workflow: An Integrated Approach

The establishment of a reference standard is a multi-faceted process that begins with the material's procurement or synthesis and culminates in its official certification and ongoing stability monitoring. Each step provides a layer of evidence contributing to the holistic understanding of the material.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_manage Phase 3: Management Procure Procurement or Synthesis Purify Purification (if required) Procure->Purify Identity Identity Confirmation (NMR, MS, FTIR) Purify->Identity Purified Material Purity Purity Determination (HPLC, GC, KF, ROI) Identity->Purity Assay Assay Assignment (Mass Balance) Purity->Assay CoA Certificate of Analysis (CoA) Generation Assay->CoA Certified Data Stability Stability Program & Requalification CoA->Stability

Caption: High-level workflow for reference standard validation.

Part 1: Unambiguous Identity Confirmation

Before assessing purity or potency, we must unequivocally confirm the chemical structure of the candidate material. This is achieved by using orthogonal analytical techniques, where each method provides a different piece of the structural puzzle.

Key Techniques & Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is paramount for elucidating the carbon-hydrogen framework.

    • ¹H NMR: Should confirm the presence of the methoxy protons (singlet, ~4.0 ppm), the acetate methyl protons (singlet, ~3.8 ppm), the methylene protons (singlet, ~3.7 ppm), and the pyrimidine proton (singlet, ~8.7 ppm). The integration of these peaks must correspond to the proton count (3H, 3H, 2H, 1H, respectively).

    • ¹³C NMR: Will verify the number and type of carbon atoms, including the carbonyl carbons of the ester and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₈H₉ClN₂O₃), the expected molecular weight is approximately 216.62 g/mol . High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further solidifying the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present. Key stretches to look for include C=O (ester, ~1750 cm⁻¹), C-O, C-N, C=N, and C-Cl bonds.

Experimental Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the reference standard candidate directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Causality: The use of these three orthogonal techniques (NMR, MS, FTIR) creates a self-validating system for identity.[2][3] A consistent result across all three provides a high degree of confidence that the material is indeed this compound.

Part 2: Comprehensive Purity Assessment

A reference standard must be of the highest possible purity, and this purity value must be accurately known.[1][4] Purity determination is not a single measurement but a composite of multiple analyses targeting different types of potential impurities.

PurityAssessment cluster_impurities Impurity Profile TotalPurity Assigned Purity (Assay) Organic Organic Impurities (HPLC/UPLC) Organic->TotalPurity Solvents Residual Solvents (GC-HS) Solvents->TotalPurity Water Water Content (Karl Fischer) Water->TotalPurity Inorganic Inorganic Impurities (Sulphated Ash) Inorganic->TotalPurity

Caption: Components of a comprehensive purity assessment.

Chromatographic Purity for Organic Impurities

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse for this analysis. It separates the main compound from process-related impurities (e.g., starting materials, by-products) and potential degradants.

Experimental Protocol: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA, scan from 200-400 nm; monitor at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a solution of the standard at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Causality: A gradient method is employed to ensure the elution of impurities with a wide range of polarities. The PDA detector is crucial as it allows for peak purity analysis, confirming that the main peak is not co-eluting with any hidden impurities.

Residual Solvents by Gas Chromatography (GC)

Solvents used in the final purification steps can remain in the material. Headspace Gas Chromatography (GC-HS) is the standard method for their quantification.

Experimental Protocol: GC-HS for Residual Solvents

  • System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID).

  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film.

  • Carrier Gas: Helium or Hydrogen.

  • GC Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • HS Parameters: Vial equilibration at 80 °C for 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial and dissolve in a suitable solvent like DMSO.

Water Content by Karl Fischer Titration

Water is a common impurity that can affect the true potency of the standard. Coulometric or volumetric Karl Fischer titration is the definitive method for its measurement.

Experimental Protocol: Coulometric Karl Fischer

  • Instrument Setup: Ensure the Karl Fischer titrator is standardized and the titration vessel is dry.

  • Sample Introduction: Accurately weigh approximately 20-50 mg of the standard and introduce it directly into the titration vessel.

  • Titration: Initiate the titration sequence. The instrument will automatically measure the amount of water present and typically report it as a percentage.

  • Replicates: Perform the analysis in triplicate to ensure precision.

Part 3: Assay Assignment by Mass Balance

The "assay" or "potency" is the most critical value on the Certificate of Analysis. It represents the proportion of the pure analyte in the material. The most authoritative method for assigning the assay of a primary standard is the mass balance approach.

Calculation: Assay (%) = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Inorganic Impurities

This method is trustworthy because it accounts for all measured impurities, both organic and inorganic.

Comparison: In-House vs. Commercial Reference Standard

The decision to prepare a reference standard in-house versus purchasing one from a pharmacopeial source (e.g., USP) or a commercial supplier involves trade-offs in cost, time, and the level of characterization provided.

FeatureIn-House Primary StandardCommercial Secondary StandardScientific Rationale & Commentary
Source Synthesized and purified in-house.Purchased from a vendor (e.g., Sigma-Aldrich, LGC).In-house synthesis provides full control over the impurity profile but requires significant resources. Commercial standards offer convenience.
Purity (HPLC) ≥ 99.8% Typically 95-98%Primary standards must be of the highest achievable purity.[1][5] A commercial standard may be suitable as a secondary or working standard after qualification.
Assay (Potency) 99.7% (Assigned by Mass Balance)96.5% (Assigned by HPLC vs. Primary Lot)The mass balance method is absolute. Secondary standards are typically assigned a potency by comparing their analytical response against a primary standard.
Identified Impurities All impurities >0.05% structurally elucidated.Major impurities may be listed; full profile often proprietary.Full characterization of impurities in a primary standard is a regulatory expectation and critical for understanding potential issues in the API process.
Water Content (KF) 0.10%0.25%Lower water content is indicative of a more controlled purification and drying process.
Documentation Comprehensive CoA with all raw data (NMR, MS, HPLC chromatograms, etc.).Standard CoA with reported values.A primary standard's documentation must be exhaustive to serve as the ultimate point of reference.
Cost & Lead Time High initial cost; long development time.Lower initial cost; immediately available.The investment in a primary standard is justified by its critical role throughout the entire drug development lifecycle.
Requalification Required at defined intervals (e.g., 12 months) based on stability data.[4]Vendor-defined re-test date.An internal requalification program ensures the continued fitness-for-use of the standard.[1]

Conclusion

Validating a reference standard for this compound is a rigorous, multi-disciplinary endeavor that forms the bedrock of reliable analytical data. The process demands a combination of orthogonal analytical techniques for identity, a comprehensive battery of tests for purity, and a scientifically sound method for assay assignment. While commercial standards provide convenience, the development of a well-characterized in-house primary standard offers unparalleled control and assurance, ensuring data integrity from early-stage development through to commercial manufacturing. This guide provides the framework and scientific justification necessary to establish such a critical analytical asset.

References

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • EAG Laboratories. (2017). The ABC's of Reference Standard Management. [Link]

  • AAPS J. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • AIP Conference Proceedings. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. [Link]

  • Molecules. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

Technical Guide: IR Spectroscopic Characterization of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (CAS: Variable by regioisomer, typically intermediate class) is a critical scaffold in the synthesis of pyrimidinyl-salicylate herbicides (e.g., Pyriminobac-methyl analogs) and functionalized pharmaceuticals.

In process development, the primary challenge is not merely identifying the molecule, but distinguishing it from two critical process-related impurities:

  • The Hydrolysis Degradant: 2-(4-chloro-6-methoxypyrimidin-5-yl)acetic acid (Free Acid).

  • The Regioisomeric/Starting Impurities: Non-chlorinated precursors or des-methylated byproducts.

This guide provides a comparative spectroscopic analysis, establishing the infrared (IR) fingerprint as a rapid Process Analytical Technology (PAT) tool to validate synthesis endpoints without waiting for HPLC.

Structural Analysis & Spectral Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The structure contains a heteroaromatic pyrimidine core substituted with a chlorine atom, a methoxy group, and a non-conjugated methyl acetate side chain.

Functional Group Decomposition
  • Pyrimidine Core: Unlike benzene, the diaza-substitution lowers ring symmetry, intensifying the "ring breathing" and skeletal stretching modes (C=N, C=C) in the 1500–1600 cm⁻¹ region.

  • Ester Side Chain (-CH₂-COOCH₃): The methylene spacer (-CH2-) insulates the carbonyl group from the aromatic ring. Consequently, the carbonyl stretch will appear at a higher frequency (typical of aliphatic esters) compared to conjugated esters (e.g., benzoates).

  • Substituents (Cl, OMe): The C-Cl stretch is a diagnostic fingerprint marker, while the methoxy group adds characteristic C-O-C asymmetry.

Visualization of Diagnostic Vibrations

The following diagram maps the molecular structure to specific IR wavenumbers, providing a logical framework for peak assignment.

IR_Assignment Molecule This compound Ester Ester Group (-COOCH3) Molecule->Ester Core Pyrimidine Ring Molecule->Core Subst Substituents (Cl, OMe) Molecule->Subst Peak_CO C=O Stretch ~1740 cm⁻¹ (Strong, Sharp) Ester->Peak_CO Primary ID Peak_COC C-O-C Stretch 1200-1250 cm⁻¹ (Strong) Ester->Peak_COC Confirmation Peak_CH C-H (Aliphatic) 2950-2990 cm⁻¹ Ester->Peak_CH Methoxy/CH2 Peak_CN C=N / C=C Ring 1530-1580 cm⁻¹ (Medium) Core->Peak_CN Skeletal Mode Subst->Peak_COC Ar-O-Me Peak_CCl C-Cl Stretch 700-750 cm⁻¹ (Weak/Medium) Subst->Peak_CCl Halogen ID

Figure 1: Functional group mapping to characteristic IR wavenumbers. Note the isolation of the ester carbonyl from the ring system.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target ester against its most common process deviations.

Scenario A: Target Ester vs. Hydrolyzed Free Acid

Context: During aqueous workup or storage, the methyl ester can hydrolyze to the carboxylic acid. Differentiation Strategy: Focus on the Carbonyl shift and the Hydroxyl region.

FeatureTarget Product (Ester)Impurity (Free Acid)Diagnostic Action
O-H Region (3500-2500 cm⁻¹) Absent. Clean baseline (except C-H).Present. Broad, intense "hump" due to H-bonding.Pass/Fail: Any broad absorbance >3000 cm⁻¹ indicates hydrolysis.
C=O Stretch ~1740 cm⁻¹. Sharp. Higher frequency due to -OR induction.~1710-1725 cm⁻¹. Broad. Lower frequency due to dimerization.Monitor: Shift of 15-30 wavenumbers is the primary indicator.
C-O Stretch Two distinct bands (1200-1300 cm⁻¹).Distinct C-O stretch, but different pattern than ester.[1]Secondary confirmation only.
Scenario B: Target Ester vs. Non-Chlorinated Precursor

Context: Incomplete chlorination of the pyrimidinol precursor. Differentiation Strategy: The Fingerprint Region.[2]

FeatureTarget Product (4-Chloro)Impurity (Des-chloro / 4-H)Diagnostic Action
C-Cl Stretch (700-800 cm⁻¹) Present. Distinct band (often ~740 cm⁻¹).Absent. Check: Look for the emergence of the C-Cl band in the fingerprint region.
Ring Vibrations Shifted due to heavy atom effect (Cl).Higher frequency ring modes due to lower reduced mass.Requires reference standard overlay.

Experimental Data & Characteristic Peaks

The following data summarizes the characteristic bands. Note that values are typically ±5 cm⁻¹ depending on resolution (4 cm⁻¹) and sampling method (ATR vs. KBr).

Table 1: Diagnostic IR Bands
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
2950 - 2990 Mediumν(C-H) AliphaticAsymmetric stretch of the methoxy (-OCH₃) and methylene (-CH₂-) groups.
1735 - 1745 Very Strong ν(C=O) EsterPrimary Quantitation Peak. High frequency confirms non-conjugated ester character.
1550 - 1580 Mediumν(C=N), ν(C=C)Pyrimidine ring skeletal vibrations. Distinct from benzene analogs.
1430 - 1460 Mediumδ(CH₂) / δ(CH₃)Scissoring/bending modes of the methyl and methylene groups.
1200 - 1280 Strongν(C-O-C)Asymmetric stretching of the ester and the aryl-alkyl ether (methoxy).
1000 - 1050 MediumRing BreathingCharacteristic "breathing" mode of the 1,3-diazine (pyrimidine) ring.
720 - 760 Weak/Medν(C-Cl)Critical Quality Attribute. Carbon-Chlorine stretch. Position varies with solid-state packing.

Standardized Protocol: ATR-FTIR Analysis

To ensure reproducibility (Trustworthiness), the following self-validating protocol is recommended. This method utilizes Attenuated Total Reflectance (ATR) which eliminates KBr pellet variability.

Workflow Diagram

QC_Workflow Start Sample Isolation (Dry Solid) Bg Background Scan (Air/Clean Crystal) Start->Bg Load Load Sample Apply Pressure (High Clamp) Bg->Load Scan Acquire Spectrum (4 cm⁻¹ res, 16 scans) Load->Scan Check1 Check 3300-2500 cm⁻¹ Scan->Check1 Fail1 FAIL: Hydrolysis Detected (Broad OH present) Check1->Fail1 Broad Peak Found Check2 Check 1740 cm⁻¹ Check1->Check2 Baseline Flat Fail2 FAIL: Wrong Carbonyl (Check conjugation/acid) Check2->Fail2 Shift > 20cm⁻¹ Pass PASS: Identity Confirmed Check2->Pass Peak Centered

Figure 2: QC Decision Tree for batch release using IR spectroscopy.

Step-by-Step Methodology
  • Instrument Setup:

    • Use a Diamond or ZnSe ATR crystal.

    • Set resolution to 4 cm⁻¹ and accumulation to 16 scans (sufficient for ID).

  • Background:

    • Clean crystal with isopropanol. Ensure no residue remains (check for "ghost" peaks at 2900 cm⁻¹). Collect background.[3][4]

  • Sample Loading:

    • Place ~5-10 mg of the solid intermediate on the crystal.

    • Crucial: Apply maximum pressure using the anvil. Good contact is essential for the C-Cl region (low wavenumber) which has lower penetration depth.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize to the C=O peak (set 1740 cm⁻¹ to 1.0 absorbance) for easy overlay comparison with the reference standard.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general functional group assignments).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (For comparative spectra of pyrimidine and methyl acetate analogs).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. (Detailed tables on C-Cl and Heteroaromatic vibrations).

  • Movassaghi, M., & Hill, M. D. (2009).[3] "Synthesis of Densely Substituted Pyrimidine Derivatives." Journal of Organic Chemistry, 74(21), 8460-8463. (Context for synthesis and characterization of similar pyrimidine esters).

Sources

Elemental analysis data for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for confirming the identity and bulk purity of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate (referred to herein as Compound A ).

The Challenge: While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular structure, they often fail to detect non-chromophoric impurities (e.g., trapped inorganic salts, water, or silica) that compromise downstream synthesis. Elemental Analysis (CHN) remains the only absolute method for establishing bulk purity with a tolerance of ±0.4%.

Audience: Synthetic Chemists, Analytical Scientists, and QA/QC Managers in Agrochemical and Pharmaceutical development.

Part 1: The Compound & Analytical Context

Compound A is a critical intermediate in the synthesis of pyrimidinyl-salicylate herbicides (e.g., Pyriminobac derivatives). Its confirmation is complicated by the presence of the chlorine atom at the C4 position and the potential for hydrolysis of the methyl ester.

PropertyValue
IUPAC Name This compound
Molecular Formula

Molecular Weight 216.62 g/mol
Key Functional Groups Pyrimidine ring, Aryl Chloride, Methyl Ether, Methyl Ester
Theoretical Composition C: 44.36%

Part 2: Comparative Analysis of Confirmation Methods

As a Senior Scientist, I often see researchers rely solely on LC-MS. This is risky. The table below objectively compares why EA is indispensable for this specific halogenated heterocycle.

Table 1: Orthogonal Validation Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) 1H NMR (400 MHz)
Primary Output Absolute mass fraction (%) of C, H, N.Exact mass (

) & Isotopic pattern.
Proton connectivity & environment.
Purity Scope Bulk Purity: Detects solvates, water, salts.Molecular Identity: Confirms formula, not bulk purity.Structural Purity: Good for organic impurities; misses inorganics.
Specificity Low (Isomers give identical data).High (Exact mass).High (Structural fingerprint).
Sample Req. 1–3 mg (Destructive).<0.1 mg (Non-destructive).5–10 mg (Non-destructive).
Critical Blind Spot Cannot distinguish isomers.Ion suppression; misses non-ionizable salts.Silent to inorganic salts (NaCl,

).
For Compound A Essential: Confirms removal of trapped inorganic salts from the chlorination step.Validation: Confirms the Chlorine isotope pattern (

ratio of 3:1).
Validation: Confirms the methoxy group integrity.

Part 3: Experimental Protocol (The "How-To")

The "Halogen Trap" Protocol

Compound A contains Chlorine. Standard combustion without modification will result in high Nitrogen values because Chlorine gas (


) interferes with the thermal conductivity detector (TCD) or forms nitrosyl chloride.

Required Modification: Use a combustion tube packed with Silver Wool or Tungsten Trioxide (


) .
  • Mechanism:

    
    
    
  • This "traps" the halogen in the reduction zone, ensuring only

    
    , 
    
    
    
    , and
    
    
    reach the detector.
Workflow Diagram

The following diagram illustrates the decision-making logic for confirming Compound A, highlighting where EA acts as the final "Gatekeeper."

AnalyticalWorkflow cluster_Screening Structural Screening Start Crude Synthesis Product (Compound A) Purification Purification (Recrystallization/Column) Start->Purification NMR 1H NMR Analysis Purification->NMR MS LC-MS Check Purification->MS Decision1 Structure Confirmed? NMR->Decision1 MS->Decision1 Decision1->Purification No (Wrong Structure) EA_Step Elemental Analysis (CHN) *With Halogen Trap* Decision1->EA_Step Yes Calc Compare Found vs. Theoretical (Tolerance ±0.4%) EA_Step->Calc FinalDecision Pass/Fail? Calc->FinalDecision Release Release for Downstream Synthesis FinalDecision->Release Pass Reprocess Reprocess (Dry/Recrystallize) FinalDecision->Reprocess Fail (Trapped Solvent/Salt) Reprocess->Purification

Caption: Figure 1. The "Gatekeeper" workflow. Note that EA is performed LAST, only after structural confirmation, to validate bulk purity.

Part 4: Data Interpretation & Validation

To ensure scientific integrity, we must analyze a "Real-World" dataset. Below is a comparison of a successful batch vs. a failed batch typical for this compound.

Theoretical Calculation (Reference)
  • Formula:

    
    
    
  • MW: 216.62

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
Table 2: Experimental Data Comparison
ElementTheoretical (%)Batch A (Pass)

(Pass)
Batch B (Fail)

(Fail)
Diagnosis (Batch B)
Carbon 44.3644.25-0.1142.10-2.26Low C: Indicates inorganic contamination (e.g., NaCl).
Hydrogen 4.194.22+0.034.15-0.04Acceptable range.
Nitrogen 12.9312.88-0.0512.15-0.78Low N: Consistent with "dilution" by non-nitrogenous impurity.

Analysis of Batch B (The Failure): The Carbon is off by >2%. This is not a synthesis error (NMR showed the product was correct). This is a purity error. The presence of 5% inorganic salt (Sodium Chloride from the chlorination workup) would dilute the Carbon content.

  • Action: Wash Batch B with water, dry thoroughly, and re-test.

Self-Validating Logic

A valid EA result must satisfy the "Rule of 0.4" :



If Carbon  is high but Nitrogen  is correct, suspect trapped solvent (e.g., Ethyl Acetate). If all  values are low proportionally, suspect inorganic salts or water (non-combustibles).

Part 5: Combustion Mechanism Diagram

Understanding the "Black Box" of the analyzer ensures you troubleshoot correctly.

CombustionMechanism Sample Sample + O2 (Tin Capsule) Furnace Combustion Furnace (1000°C) Sample->Furnace Flash Combustion Trap Halogen Trap (Ag Wool) Furnace->Trap Gases + Cl2 Reduction Reduction Tube (Cu, 650°C) Trap->Reduction NOx, CO2, H2O (Cl2 Removed) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector N2, CO2, H2O

Caption: Figure 2. Combustion train specific for halogenated compounds. The "Trap" step is critical for accurate Nitrogen determination.

References

  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[1][2] (Note: While Kjeldahl is cited, modern Dumas combustion is preferred for this compound due to the N-heterocycle).

  • Royal Society of Chemistry. (2023). Author Guidelines: Characterization of New Compounds. (Establishes the ±0.4% purity standard).

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Authoritative text on Combustion Analysis mechanisms).

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

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